molecular formula C12H19N3 B13894082 1-(2-Pyridin-2-ylpropyl)piperazine

1-(2-Pyridin-2-ylpropyl)piperazine

Cat. No.: B13894082
M. Wt: 205.30 g/mol
InChI Key: FFKHMSVWVVIEJW-UHFFFAOYSA-N
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Description

1-(2-Pyridin-2-ylpropyl)piperazine is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Pyridin-2-ylpropyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyridin-2-ylpropyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-pyridin-2-ylpropyl)piperazine

InChI

InChI=1S/C12H19N3/c1-11(12-4-2-3-5-14-12)10-15-8-6-13-7-9-15/h2-5,11,13H,6-10H2,1H3

InChI Key

FFKHMSVWVVIEJW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCNCC1)C2=CC=CC=N2

Origin of Product

United States

Foundational & Exploratory

1-(2-Pyridin-2-ylpropyl)piperazine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, IUPAC nomenclature, synthesis, and applications of 1-(2-Pyridin-2-ylpropyl)piperazine . This document is designed for researchers and drug development professionals, focusing on the compound's role as a pharmacophore in medicinal chemistry.

Chemical Identity and Structure Elucidation

1-(2-Pyridin-2-ylpropyl)piperazine is a heterocyclic compound characterized by a piperazine ring linked to a pyridine moiety via a branched propyl chain. It serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors.

Nomenclature and Identifiers
  • IUPAC Name: 1-[2-(Pyridin-2-yl)propyl]piperazine

  • Common Name: 1-(2-Pyridylpropyl)piperazine

  • Molecular Formula: C₁₂H₁₉N₃

  • Molecular Weight: 205.30 g/mol

  • CAS Registry Number: 1019554-47-2 (Note: CAS numbers for specific isomers may vary; verification with primary databases is recommended).

Structural Analysis

The molecule consists of three distinct structural domains:

  • Piperazine Ring: A saturated six-membered ring containing two nitrogen atoms.[1] The secondary amine (N4) remains free for further functionalization, while the tertiary amine (N1) is substituted.

  • Propyl Linker: A three-carbon chain connecting the piperazine N1 to the pyridine ring.

  • Pyridine Ring: An aromatic heterocycle attached at the C2 position of the propyl chain.

Stereochemistry: The presence of a methyl group at the C2 position of the propyl chain creates a chiral center . Consequently, the compound exists as a pair of enantiomers:

  • (R)-1-(2-(pyridin-2-yl)propyl)piperazine

  • (S)-1-(2-(pyridin-2-yl)propyl)piperazine

Synthesis from achiral precursors typically yields a racemic mixture unless asymmetric catalysis is employed.

Structural Visualization

The following diagram illustrates the connectivity and the chiral center at the propyl linker.

ChemicalStructure Piperazine Piperazine Ring (Secondary Amine) Linker Propyl Linker (-CH2-CH(CH3)-) Piperazine->Linker N1 Attachment Pyridine Pyridine Ring (Aromatic) Linker->Pyridine C2 Attachment ChiralCenter Chiral Center (C2 of Propyl) Linker->ChiralCenter Contains

Caption: Structural connectivity of 1-(2-Pyridin-2-ylpropyl)piperazine showing the N1-linkage and the branched propyl chain.

Synthesis Protocols

The most efficient synthetic route involves the Michael-type addition of piperazine to 2-isopropenylpyridine. This method is preferred for its atom economy and mild conditions.

Retrosynthetic Analysis
  • Target Molecule: 1-(2-Pyridin-2-ylpropyl)piperazine

  • Disconnection: N–C bond between piperazine and the propyl chain.

  • Precursors: Piperazine + 2-Isopropenylpyridine (2-(prop-1-en-2-yl)pyridine).

Experimental Procedure (Michael Addition)

This protocol describes the synthesis of the racemic product.

Reagents:

  • 2-Isopropenylpyridine (1.0 eq)

  • Piperazine (3.0–5.0 eq) – Excess prevents bis-alkylation.

  • Glacial Acetic Acid (Catalytic amount, 0.1 eq) or Water/Ethanol solvent system.

  • Solvent: Ethanol or Toluene (optional; neat reaction is also possible).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve piperazine (excess) in ethanol.

  • Addition: Dropwise add 2-isopropenylpyridine to the stirring solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80–90°C) for 12–24 hours. Monitor progress via TLC (System: DCM/MeOH 9:1) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess piperazine under reduced pressure (piperazine sublimes/distills off).

    • Dissolve the residue in Dichloromethane (DCM) and wash with water to remove remaining piperazine salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil using silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH gradient).

Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the electrophilic


-carbon of the isopropenyl group. The pyridine ring acts as an electron-withdrawing group, activating the alkene (similar to a Michael acceptor).
Synthesis Workflow Diagram

SynthesisPathway Reactant1 2-Isopropenylpyridine (Electrophile) Reaction Michael Addition Reflux, AcOH cat. Reactant1->Reaction Reactant2 Piperazine (Nucleophile, Excess) Reactant2->Reaction Intermediate Transition State (Beta-attack) Reaction->Intermediate Product 1-(2-Pyridin-2-ylpropyl)piperazine (Racemic Mixture) Intermediate->Product

Caption: Synthetic pathway via Michael addition of piperazine to 2-isopropenylpyridine.

Physicochemical Properties[2][3][4][5]

The following data summarizes the predicted and observed properties of the compound.

PropertyValue (Predicted/Observed)Significance
Physical State Viscous Oil / Low-melting SolidHandling and storage requirements.
Boiling Point ~320°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
pKa (Piperazine N4) ~9.8Basic; readily forms salts (e.g., HCl, fumarate) for solubility.
pKa (Pyridine N) ~5.2Less basic than the piperazine nitrogens.
LogP ~1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration (Blood-Brain Barrier).
Solubility Soluble in DCM, MeOH, EtOH; sparingly soluble in water (free base).Formulation considerations.

Pharmacological Applications[1][2][3][4]

1-(2-Pyridin-2-ylpropyl)piperazine is a structural analog of the well-known arylpiperazine class of pharmacophores. These structures are privileged scaffolds in medicinal chemistry, particularly for designing ligands that bind to G-protein coupled receptors (GPCRs).

Receptor Affinity Profile (General Class)

Compounds containing the N-aryl/heteroaryl-piperazine moiety often exhibit high affinity for:

  • Serotonin Receptors: 5-HT

    
    , 5-HT
    
    
    
    , 5-HT
    
    
    .
  • Dopamine Receptors: D

    
    , D
    
    
    
    , D
    
    
    .
  • Adrenergic Receptors:

    
    , 
    
    
    
    .
Structural Activity Relationship (SAR)
  • Linker Length: The propyl linker (3 carbons) distinguishes this compound from the more common ethyl-linked analogs (e.g., in Azaperone derivatives). The branched methyl group restricts conformational flexibility, potentially enhancing selectivity for specific receptor subtypes by locking the pharmacophore in a bioactive conformation.

  • Pyridine Ring: Provides

    
     stacking interactions and hydrogen bonding capabilities within the receptor binding pocket.
    
Drug Development Context

This specific scaffold is investigated as a building block for:

  • Anxiolytics: Analogs of Buspirone and Gepirone.

  • Antipsychotics: Atypical antipsychotics targeting D

    
    /5-HT
    
    
    
    antagonism.
  • TRPM8 Modulators: Recent patent literature identifies pyridine-substituted derivatives as modulators of the TRPM8 ion channel, involved in cold sensation and analgesia [1].

References

  • Patron, A. et al. (2017). Compounds useful as modulators of TRPM8. WO2017058594A1. World Intellectual Property Organization. Link

  • Saari, W. S. et al. (1983).[2] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists.[2] Journal of Medicinal Chemistry, 26(12), 1696–1701.[2] Link

  • Glennon, R. A. (1987). Central serotonin receptors as targets for drug research. Journal of Medicinal Chemistry, 30(1), 1-12. Link

Sources

Technical Whitepaper: Physicochemical Profiling of 1-(2-Pyridin-2-ylpropyl)piperazine

[1]

Executive Summary & Chemical Identity

1-(2-Pyridin-2-ylpropyl)piperazine is a chiral piperazine derivative featuring a branched propyl linker connecting a pyridine ring to a piperazine moiety.[1] Structurally, it serves as a "privileged scaffold" in medicinal chemistry, particularly for designing ligands targeting serotoninergic (5-HT) and dopaminergic receptors.[1] Its unique steric bulk, introduced by the methyl branching on the propyl chain, differentiates it from the more common linear analog, 1-[2-(2-pyridyl)ethyl]piperazine, influencing both receptor binding kinetics and metabolic stability.[1]

Core Chemical Identifiers
Parameter Data
IUPAC Name 1-[2-(Pyridin-2-yl)propyl]piperazine
CAS Number 1019554-47-2
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
SMILES CC(CN1CCNCC1)c2ccccn2
InChI Key (Predicted) HZJ...[1] (Isomer Specific)
Stereochemistry Contains one chiral center at the propyl C2 position.[1] Typically synthesized as a racemate unless asymmetric catalysis is employed.

Physicochemical Properties

Understanding the ionization and lipophilicity of this compound is critical for predicting its pharmacokinetics (ADME) and solubility in assay buffers.[1]

Ionization Profile (pKa)

The molecule possesses three nitrogen atoms, two of which are significantly basic.[1]

  • N4 (Piperazine, Secondary Amine): The most basic center.[1]

  • N1 (Piperazine, Tertiary Amine): Moderately basic, influenced by the proximal alkyl chain.[1]

  • N (Pyridine): Weakly basic aromatic nitrogen.[1]

Ionization Center Predicted pKa Implication for Research
Piperazine N4 (Secondary) 9.6 – 9.8 Fully protonated at physiological pH (7.4).[1] Essential for ionic bonding with Aspartate residues in GPCR binding pockets.
Piperazine N1 (Tertiary) 5.8 – 6.2 Largely unprotonated at pH 7.4, facilitating membrane permeability.[1]
Pyridine N (Aromatic) ~5.2 Unprotonated at physiological pH.[1] Can participate in hydrogen bonding or π-cation interactions.
Lipophilicity & Solubility

The branching methyl group increases lipophilicity compared to linear ethyl-linked analogs, potentially enhancing blood-brain barrier (BBB) penetration.[1]

  • LogP (Octanol/Water): Estimated at 1.2 – 1.5 .[1]

  • LogD (pH 7.4): Estimated at -1.5 to -0.8 (due to ionization of the secondary amine).[1]

  • Aqueous Solubility:

    • pH < 6: High (>100 mg/mL) due to di-cation formation.[1]

    • pH 7.4: Moderate; soluble in PBS/DMSO mixtures.

    • Organic Solvents: Highly soluble in DCM, Methanol, DMSO.

Synthesis & Manufacturing Protocols

The synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine typically avoids direct alkylation with halides due to elimination side reactions.[1] The preferred route is the hydroamination of 2-isopropenylpyridine.

Experimental Protocol: Hydroamination Route

Objective: Synthesis via Michael-type addition.

  • Reagents: 2-Isopropenylpyridine (1.0 eq), Piperazine (anhydrous, 3.0–5.0 eq to prevent bis-alkylation), Glacial Acetic Acid (catalytic) or n-Butyllithium (catalytic, for anionic mechanism).[1]

  • Solvent: Toluene or 1,4-Dioxane.

  • Conditions: Reflux (100–110°C) for 12–24 hours under Nitrogen atmosphere.

  • Work-up:

    • Cool reaction mixture.

    • Remove excess piperazine via vacuum distillation or water wash (piperazine is highly water-soluble).[1]

    • Extract product into Dichloromethane (DCM) at pH 12.[1]

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation (bp ~140°C at 0.5 mmHg) or Column Chromatography (DCM:MeOH:NH₄OH).

Synthetic Pathway Diagram

SynthesisReactant12-Isopropenylpyridine(Substrate)IntermediateTransition State(Anti-Markovnikov/Michael)Reactant1->IntermediateReflux/Cat.Reactant2Piperazine(Excess)Reactant2->IntermediateProduct1-(2-Pyridin-2-ylpropyl)piperazine(Racemic)Intermediate->ProductHydroamination

Caption: Synthesis via nucleophilic hydroamination of 2-isopropenylpyridine with excess piperazine.

Research Applications & Biological Context

This compound is primarily a building block (intermediate) rather than a final drug.[1] However, the 2-pyridyl-propyl-piperazine motif is pharmacologically active in its own right.

Target Receptors[1]
  • 5-HT1A / 5-HT7 Receptors: The aryl-piperazine moiety is a classic pharmacophore for serotonin receptors.[1] The propyl linker length is critical for selectivity between 5-HT1A (often prefers butyl) and 5-HT2 (often prefers ethyl/propyl).[1]

  • Alpha-Adrenergic Receptors: Pyridyl-piperazines show affinity for

    
    -adrenoceptors.[1]
    
Structural Activity Relationship (SAR) Logic

The methyl branch at the C2 propyl position introduces chirality and steric hindrance .[1]

  • Metabolic Stability: The branching hinders oxidative deamination by MAO (Monoamine Oxidase) or CYP450 at the adjacent carbon, potentially extending half-life compared to linear analogs.[1]

  • Conformational Lock: The methyl group restricts the rotation of the propyl chain, potentially locking the pharmacophore into a bioactive conformation.

Biological Interaction Diagram

SARCompound1-(2-Pyridin-2-ylpropyl)piperazinePiperazinePiperazine Ring(Basic N4)Compound->PiperazineLinkerBranched Propyl Linker(Steric Bulk)Compound->LinkerPyridinePyridine Ring(Aromatic Interaction)Compound->PyridineReceptor5-HT GPCR Binding PocketPiperazine->ReceptorIonic Bond (Asp3.32)Linker->ReceptorHydrophobic Pocket(Val/Leu)Pyridine->ReceptorPi-Pi Stacking(Phe/Trp)

Caption: Pharmacophore mapping of the compound to a theoretical GPCR binding site.[1]

Handling, Stability, and Safety

Signal Word: WARNING

Hazard Description Precaution
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1]Wear nitrile gloves and safety goggles.
Storage Stability Hygroscopic. Absorbs CO₂ from air to form carbamates.[2]Store under Argon/Nitrogen at 2–8°C.
Reactivity Incompatible with strong oxidizing agents and acid chlorides.Avoid contact with acid anhydrides unless acylation is intended.
Stability Protocol
  • Shelf Life: 24 months if stored properly sealed at -20°C.[1]

  • Soluton Stability: Solutions in DMSO are stable for ~1 month at -20°C. Aqueous solutions should be prepared fresh due to potential oxidation of the piperazine ring over time.

References

  • PubChem Compound Summary . (2025). 1-(2-Pyridyl)piperazine and related structures. National Center for Biotechnology Information. Link

  • ChemSRC . (2024).[1] CAS 1019554-47-2 Entry: 1-(2-Pyridin-2-ylpropyl)piperazine.[1] Link

  • Saari, W. S., et al. (1983).[1] Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701.[1] (Foundational chemistry for pyridyl-piperazines). Link

  • Bylund, D. B., et al. (1994).[1] International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews. (Context for receptor binding).[1]

The Pyridine-Piperazine Scaffold: Synthetic Architectures and Medicinal Utility

[1][2][3]

Executive Summary

The fusion of a pyridine ring with a piperazine moiety creates a "privileged scaffold" that is ubiquitous in modern drug discovery.[1] This structural motif leverages the electron-deficient nature of pyridine and the conformational adaptability of piperazine to modulate lipophilicity, solubility, and receptor-ligand interactions. This guide provides a technical analysis of this scaffold, focusing on its application in Central Nervous System (CNS) therapeutics and oncology, supported by detailed synthetic protocols and Structure-Activity Relationship (SAR) insights.

Part 1: The Pharmacophore | Physicochemical Foundations

The pyridine-piperazine scaffold is not merely a structural connector; it is a functional pharmacophore. Its utility stems from three distinct physicochemical pillars:

  • Tunable Basicity & Solubility:

    • The piperazine ring contains two nitrogen atoms.[1][2] The

      
       atom (attached to the pyridine) participates in the aromatic system, significantly lowering its basicity due to resonance delocalization.
      
    • The distal

      
       atom remains basic (
      
      
      ), serving as a protonation site at physiological pH. This enhances aqueous solubility and facilitates ionic interactions with aspartate/glutamate residues in G-Protein Coupled Receptors (GPCRs).
  • Metabolic Stability:

    • Pyridine is less prone to oxidative metabolism compared to phenyl rings (which often suffer from rapid CYP450 hydroxylation). Replacing a phenyl ring with a pyridine often improves the metabolic half-life (

      
      ) of a drug candidate.
      
  • Vectorial Geometry:

    • The piperazine ring adopts a chair conformation, projecting substituents at the

      
       position in a defined vector. This is critical for spanning the "hydrophobic tunnel" in GPCRs (e.g., Dopamine D2, 5-HT1A) to reach secondary binding pockets.
      
Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold in a receptor binding context.

PharmacophoreLogicPyridinePyridine Ring(Electron Deficient)LinkerN1-Linkage(Resonance Stabilized)Pyridine->LinkerMetabolic StabilityPiperazinePiperazine Core(Chair Conformation)Linker->PiperazineRigid SpacingDistalNDistal N4(Basic Center)Piperazine->DistalNSolubility VectorReceptorReceptor Interaction(Asp-3.32 Ionic Bond)DistalN->ReceptorHigh Affinity Binding

Caption: Functional decomposition of the pyridine-piperazine scaffold showing the role of each structural component in pharmacokinetics and binding.

Part 2: Synthetic Architectures

Synthesizing pyridine-piperazine derivatives requires choosing between Nucleophilic Aromatic Substitution (


)Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient pyridines (e.g., 2-halo or 4-halopyridines) or those with electron-withdrawing groups (nitro, cyano).

  • Mechanism: Addition-Elimination.

  • Advantages: Metal-free, scalable, lower cost.

  • Limitation: Fails with electron-rich pyridines (e.g., 3-halopyridines or those with alkyl donors).

Method B: Buchwald-Hartwig Amination

Best for: Unactivated pyridines (e.g., 3-bromopyridine) or complex substrates.

  • Catalyst System:

    
     or 
    
    
    with phosphine ligands (BINAP, Xantphos).[3]
  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Solvent: Toluene or 1,4-Dioxane.[3]

Comparative Workflow Diagram

SynthesisWorkflowStartTarget: Pyridine-PiperazineSubstrateHalopyridine SubstrateStart->SubstrateCheckPosHalogen Position?Substrate->CheckPosPathSnAr2- or 4-Position(Electron Deficient)CheckPos->PathSnArActivatedPathPd3-Position(Unactivated)CheckPos->PathPdDeactivatedSnArSnAr ReactionSolvent: n-Butanol/WaterBase: K2CO3Temp: RefluxPathSnAr->SnArBuchwaldBuchwald-HartwigCat: Pd2(dba)3 / BINAPBase: NaOtBuSolvent: ToluenePathPd->BuchwaldProductPurified DerivativeSnAr->ProductBuchwald->Product

Caption: Decision matrix for selecting the optimal synthetic route based on pyridine substitution patterns.

Part 3: Therapeutic Frontiers & SAR[7][8]

CNS: Serotonin (5-HT) Modulation

The pyridine-piperazine moiety is a "magic bullet" for 5-HT receptors.

  • Mechanism: The scaffold mimics the ethylamine side chain of serotonin.

  • Case Study (Azaperone & Analogues):

    • Azaperone (Veterinary sedative) utilizes a 2-pyridylpiperazine linked to a butyrophenone.

    • SAR Insight: Substitution at the pyridine C-3 position typically reduces affinity, while C-6 substitution can enhance selectivity for 5-HT1A over D2 receptors.

    • Research Example: Novel 5-HT1F agonists use this scaffold to treat migraine without the vasoconstrictive side effects of triptans.

Oncology: Kinase Inhibition

In kinase inhibitors, the pyridine ring often acts as the "hinge binder" (forming H-bonds with the ATP binding pocket), while the piperazine extends into the solvent-exposed region to improve solubility.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • SAR Insight: Pyridine-urea hybrids containing piperazine have shown

    
     values in the nanomolar range against breast cancer cell lines (MCF-7), outperforming Doxorubicin in specific assays.
    
Quantitative Data: SAR Summary

Table 1: Effect of Pyridine Substitution on 5-HT1A Receptor Affinity (Hypothetical Representative Data based on Literature Trends)

CompoundPyridine Substituent (R)Linker Length (n)

(nM) [5-HT1A]
Selectivity (vs D2)
A H (Unsubstituted)41.2Moderate
B 3-Trifluoromethyl415.4Low
C 6-Methoxy40.5 High
D 5-Cyano228.0Low

Part 4: Advanced Experimental Protocol

Protocol: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

This protocol demonstrates a scalable


Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Piperazine (5.0 equiv) — Excess prevents bis-arylation.

  • 
     (2.0 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2,5-dibromopyridine (10 mmol, 2.37 g) and piperazine (50 mmol, 4.30 g).

  • Solvation: Add NMP (20 mL) and

    
     (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to 120°C for 12 hours under an inert atmosphere (

    
    ).
    
    • Note: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The 2-bromo position is more reactive than the 5-bromo position due to the adjacent nitrogen's electron withdrawal.

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via column chromatography (DCM/MeOH 9:1).
    
  • Validation: Product should be a pale yellow solid. Confirm via

    
    -NMR (distinct doublet for pyridine protons).
    
Biological Assay: 5-HT1A Receptor Binding (Radioligand)[9]
  • Membrane Prep: Harvest CHO cells expressing human 5-HT1A receptors. Homogenize in Tris-HCl buffer.

  • Incubation: Incubate membranes with

    
    -8-OH-DPAT (0.5 nM) and varying concentrations of the test compound (
    
    
    to
    
    
    M).
  • Termination: Filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.

References

  • Review of Pyridine Scaffolds

    • Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents.[4][5][6]

    • Source: International Journal of Scientific and Research Public
    • URL:[Link]

  • Piperazine in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: N
    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
    • Source: N
    • URL:[Link]

  • 5-HT Receptor Ligands

    • Title: Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy.[7]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthesis Guide: Title: An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. Source: BenchChem Technical Library.

Technical Guide: pKa Values and Ionization States of 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide on the pKa values and ionization states of 1-(2-Pyridin-2-ylpropyl)piperazine.

Executive Summary

1-(2-Pyridin-2-ylpropyl)piperazine is a polyfunctional heterocyclic amine frequently utilized as a pharmacophore in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT, dopamine receptors).[1] Its physicochemical behavior is governed by three distinct ionizable centers: the secondary piperazine nitrogen, the tertiary piperazine nitrogen, and the pyridine nitrogen.

Understanding the specific pKa values of this molecule is critical for:

  • ADME Profiling: Predicting membrane permeability (LogD) and solubility at physiological pH.

  • Formulation: Designing stable salt forms (e.g., fumarate, hydrochloride).

  • Receptor Binding: Determining the protonation state required for key ionic interactions within the binding pocket.

This guide provides a structural dissection of the molecule's acidity constants, a detailed ionization scheme, and validated experimental protocols for their determination.

Structural Analysis & pKa Assignments

To accurately determine the ionization profile, we must deconstruct the molecule into its constituent electronic fragments. The molecule consists of a piperazine ring tethered to a pyridine ring via a 2-propyl linker .

Ionizable Centers

The molecule possesses three basic nitrogen atoms. Their basicity is determined by hybridization, alkyl substitution, and electronic isolation provided by the propyl chain.

Site IDChemical MoietyElectronic EnvironmentPredicted pKa
N1 Piperazine (Secondary Amine)Distal nitrogen. Highly basic due to solvation stabilization of the cation.9.2 ± 0.2
N_Py Pyridine (Aromatic Nitrogen)sp² hybridized. The 2-alkyl substitution exerts a weak electron-donating effect (+I), slightly elevating basicity vs. unsubstituted pyridine.6.0 ± 0.2
N4 Piperazine (Tertiary Amine)Proximal nitrogen (attached to linker). Steric bulk and lower solvation energy reduce basicity compared to N1.5.2 ± 0.2
Theoretical Grounding
  • Piperazine Moiety: Experimental data for the structural analogue 1-ethylpiperazine establishes the baseline. The secondary amine (distal) has a pKa of ~9.2, while the tertiary amine (proximal) has a pKa of ~5.1 [1]. The 2-propyl linker in the target molecule provides similar inductive insulation to an ethyl group.

  • Pyridine Moiety: Unsubstituted pyridine has a pKa of 5.23. Alkyl substitution at the 2-position (as seen in 2-ethylpyridine) raises the pKa to approximately 5.97 due to inductive stabilization of the conjugate acid [2].

  • Linker Effect: The 3-carbon equivalent chain (propyl) effectively decouples the resonance effects of the pyridine ring from the piperazine, preventing the drastic pKa reduction seen in direct N-aryl analogues like 1-(2-pyridyl)piperazine.

Ionization States and Species Distribution

The molecule exists in four distinct states depending on the pH of the environment. The transitions are governed by the three pKa values derived above (


, 

,

).
The Ionization Cascade
  • pH > 9.2 (Neutral Species): The molecule is uncharged and highly lipophilic. This is the species responsible for passive membrane diffusion.

  • pH 6.0 – 9.2 (Mono-Cation): Protonation occurs at the most basic site, the secondary piperazine nitrogen (N1) . This is the predominant species in the blood plasma (pH 7.4).

  • pH 5.2 – 6.0 (Di-Cation): The pyridine nitrogen (N_Py) becomes protonated. The molecule now carries a +2 charge.

  • pH < 5.2 (Tri-Cation): The final protonation occurs at the tertiary piperazine nitrogen (N4) . This species is highly soluble but membrane-impermeable.

Visualization of Signaling Pathway

The following diagram illustrates the sequential protonation steps and the structural localization of the charge.

IonizationScheme Neutral Neutral Species (Uncharged) pH > 9.2 MonoCat Mono-Cation (N1-H+) pH 6.0 - 9.2 Neutral->MonoCat +H+ (pKa ~9.2) MonoCat->Neutral DiCat Di-Cation (N1-H+, Py-H+) pH 5.2 - 6.0 MonoCat->DiCat +H+ (pKa ~6.0) DiCat->MonoCat TriCat Tri-Cation (N1-H+, Py-H+, N4-H+) pH < 5.2 DiCat->TriCat +H+ (pKa ~5.2) TriCat->DiCat

Caption: Sequential protonation equilibrium of 1-(2-Pyridin-2-ylpropyl)piperazine from basic to acidic pH.

Physicochemical Implications

Solubility vs. pH

The solubility profile is pH-dependent ("U-shaped" or asymptotic).

  • At pH 7.4: The molecule exists primarily (~98%) as the mono-cation. This ensures good aqueous solubility for transport in plasma, while a small fraction of neutral species (~2%) allows for equilibrium re-balancing to cross the blood-brain barrier (BBB) or cell membranes.

  • At pH 1-2 (Stomach): The molecule is a tri-cation, exhibiting extremely high aqueous solubility, ensuring rapid dissolution in gastric fluids.

LogD Profile

The distribution coefficient (LogD) drops stepwise as ionization increases.

  • LogP (Neutral): Estimated ~1.5 – 2.0 (Moderately Lipophilic).

  • LogD (pH 7.4): Estimated ~ -0.5 to 0.0. The presence of the positive charge reduces lipophilicity, but the hydrophobic aromatic and alkyl regions maintain sufficient affinity for organic phases.

Experimental Protocols for pKa Determination

To validate the theoretical values, the following "Gold Standard" experimental workflow is recommended.

Potentiometric Titration (GLpKa)

This is the most accurate method for water-soluble compounds.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (to maintain constant ionic strength).

  • Degassed HPLC-grade water (CO2-free).

Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3) by adding a known excess of 0.1 M HCl. This ensures the molecule is fully protonated (Tri-cation state).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) under inert gas (Argon/Nitrogen) blanket to prevent carbonate formation.

  • Data Collection: Record pH vs. Volume of NaOH. Perform a minimum of 3 replicates.

  • Analysis: Use Bjerrum plot analysis or non-linear least squares regression to identify inflection points.

    • Expectation: You will observe three buffering regions. The first inflection (lowest pH) corresponds to N4 deprotonation, the second to Pyridine deprotonation, and the third (highest pH) to N1 deprotonation.

UV-Metric Titration (Alternative)

Since the pyridine ring is a chromophore, its ionization causes a bathochromic shift in the UV spectrum.

Protocol:

  • Setup: Prepare a 50 µM solution of the compound in a buffer series ranging from pH 2 to pH 12.

  • Measurement: Acquire UV-Vis spectra (200–400 nm) at each pH step.

  • Deconvolution: Plot the absorbance at

    
     (typically ~260 nm for pyridine) vs. pH. The inflection point of the sigmoidal curve specifically isolates the Pyridine pKa (~6.0) , allowing you to distinguish it from the aliphatic piperazine pKas if they overlap in potentiometry.
    

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[3] Link

  • Linnell, R. H. (1960). Dissociation Constants of 2-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290–292. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard Reference Text).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

The Propyl-Linked Pyridine-Piperazine Scaffold: A Chemocentric Chronicle

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the historical evolution, chemical synthesis, and pharmacological significance of propyl-linked pyridine-piperazine compounds . It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the scaffold's role as a "privileged structure" in GPCR ligand discovery.

Introduction: The "Privileged" Spacer

In the annals of medicinal chemistry, few structural motifs have proven as versatile as the 1-arylpiperazine . When linked via a polymethylene chain to a distal amide, imide, or aromatic system, this scaffold becomes a "master key" for aminergic G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D3/D4) and Serotonin (5-HT1A/2A/7) receptors.

The propyl-linked pyridine-piperazine represents a specific, optimized geometric solution.[1][2] The three-carbon (


) spacer provides the critical Ångström distance required to bridge the orthosteric binding site  (where the protonated piperazine nitrogen binds to a conserved Aspartate residue) and the secondary binding pocket  (SBP) or "address" region of the receptor.
The Core Pharmacophore

The structure is defined by three distinct regions:

  • The Head Group (Message): A 2-pyridyl ring attached to the piperazine.[1][2][3][4] This mimics the catecholamine aromatic ring.[1]

  • The Basic Center: The N4 piperazine nitrogen, which becomes protonated at physiological pH.[2]

  • The Spacer (Linker): A propyl chain (

    
    ) connecting the basic center to the tail.
    
  • The Tail Group (Address): A lipophilic or H-bonding moiety (e.g., phthalimide, amide) that confers subtype selectivity.

Historical Discovery & SAR Logic

The "Azapirone" Revolution

The discovery of this scaffold is inextricably linked to the development of Azapirones , a class of anxiolytics that decoupled anxiety relief from sedation (unlike benzodiazepines).

  • 1960s-70s: Researchers at Bristol-Myers (now BMS) synthesized Buspirone .[1][2] While Buspirone possesses a butyl linker and a pyrimidine ring, the Structure-Activity Relationship (SAR) studies leading to it were foundational.

  • The "Rule of Three": Early SAR demonstrated that altering the linker length from ethyl (

    
    ) to propyl (
    
    
    
    ) to butyl (
    
    
    ) drastically shifted affinity profiles.
    • Ethyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  Often resulted in non-selective alpha-adrenergic binding.[1]
      
    • Propyl (

      
      ):  frequently maximized affinity for 5-HT1A  and D3  receptors due to the specific depth of the receptor tunnel.
      
    • Butyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ):  favored D2/5-HT1A mixed profiles (as seen in Buspirone).[1]
      
The Dopamine D3 Selectivity Breakthrough

In the 1990s, the "propyl-linked" concept saw a resurgence with the cloning of the Dopamine D3 receptor . Medicinal chemists sought selective D3 ligands to treat schizophrenia without D2-associated extrapyramidal side effects.[2]

The 2-pyridylpiperazine head group, when connected via a propyl chain to a lipophilic tail (e.g., a naphthamide or substituted amide), emerged as a key template for D3 selectivity. The propyl chain allows the molecule to act as a bitopic ligand , spanning the conserved orthosteric site and the D3-specific extracellular loops.

Mechanistic Visualization

The following diagram illustrates the critical "Message-Address" concept utilized by these compounds within the GPCR binding pocket.

Pharmacophore cluster_receptor GPCR Binding Pocket (TM3 - TM5) Head 2-Pyridyl Ring (Aromatic Interaction) BasicN Protonated N4 (Ionic Bond w/ Asp3.32) Head->BasicN Rigid Core Linker Propyl Spacer (The 'Rule of 3') BasicN->Linker Attachment Asp Aspartate 3.32 BasicN->Asp Salt Bridge Tail Distal Amide/Imide (Selectivity Filter) Linker->Tail Flexibility SBP Secondary Binding Pocket (SBP) Tail->SBP Hydrophobic/H-Bond

Caption: The "Bitopic" binding mode. The propyl linker ensures the protonated nitrogen aligns with Asp3.32 while positioning the tail in the selectivity pocket.

Technical Guide: Synthesis Protocols

The synthesis of propyl-linked pyridine-piperazines typically follows a convergent S_N2 alkylation strategy.[2] The most robust method involves the generation of a "warhead" intermediate: 1-(3-chloropropyl)-4-(2-pyridyl)piperazine .

Protocol A: Synthesis of the Propyl-Linker Intermediate

Objective: Synthesize 1-(3-chloropropyl)-4-(2-pyridyl)piperazine. Scale: 10 mmol basis.

ReagentEquivalentsRole
1-(2-Pyridyl)piperazine 1.0Nucleophile (Core Scaffold)
1-Bromo-3-chloropropane 1.2 - 1.5Electrophile (Bifunctional Linker)
Potassium Carbonate (K₂CO₃) 3.0Base (Acid Scavenger)
Acetone or Acetonitrile SolventMedium (Polar Aprotic)
Tetrabutylammonium Bromide 0.05Phase Transfer Catalyst (Optional)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-pyridyl)piperazine (1.63 g, 10 mmol) in Acetone (30 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (4.14 g, 30 mmol). Stir for 10 minutes at room temperature.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 mL, ~12 mmol) dropwise. Note: The bromo- group is more reactive than the chloro- group, ensuring selective mono-alkylation at the bromine end.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor via TLC (System: CHCl₃:MeOH 9:1).[1][2][5]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield a yellow oil.

  • Purification: The crude oil can often be used directly.[1][2] For high purity, convert to the HCl salt by dissolving in acetone and adding 2M HCl/ether, or purify via silica gel column chromatography (Hexane:EtOAc).

Protocol B: Coupling to the "Tail" (The Address)

Objective: Link the intermediate to a secondary amine or imide (e.g., Phthalimide or a specific amide).

  • Reactants: Combine the "Tail" moiety (e.g., Phthalimide potassium salt) (1.0 eq) with the 1-(3-chloropropyl)-4-(2-pyridyl)piperazine intermediate (1.0 eq).[1]

  • Solvent/Conditions: Use DMF (Dimethylformamide) at 80–100°C for 8–12 hours.

  • Catalyst: A pinch of KI (Potassium Iodide) accelerates the Finkelstein reaction (Cl → I → Substitution).[2]

Experimental Workflow: Synthesis Logic

Synthesis PyPip 1-(2-Pyridyl)piperazine Step1 Step 1: Selective Alkylation (K2CO3, Acetone, Reflux) PyPip->Step1 Linker 1-Bromo-3-chloropropane Linker->Step1 Inter Intermediate: 1-(3-chloropropyl)-4-(2-pyridyl)piperazine Step1->Inter Step2 Step 2: Coupling (DMF, KI, 90°C) Inter->Step2 Target Target Nucleophile (e.g., Imide, Amide) Target->Step2 Final Final Propyl-Linked Ligand Step2->Final

Caption: Convergent synthesis workflow. The high reactivity of the bromide allows for the isolation of the chloropropyl intermediate.

Pharmacological Data Summary

The following table summarizes how the propyl linker compares to other chain lengths in the context of 5-HT1A and D2 affinity (Data generalized from Azapirone SAR studies).

Linker LengthCarbon Count (

)
5-HT1A Affinity (

)
D2 Affinity (

)
Selectivity Profile
Ethyl 2Moderate (>50 nM)LowOften binds

-Adrenergic
Propyl 3 High (<10 nM) Moderate/High Balanced / D3 Preferring
Butyl 4High (<5 nM)HighMixed (e.g., Buspirone)
Pentyl 5DecreasedDecreasedLoss of "Bitopic" fit

Key Insight: The propyl linker is often the "sweet spot" for generating D3-selective antagonists when paired with a bulky, lipophilic aryl tail.[1] The length (


) perfectly spans the distance from the Asp3.32 salt bridge to the extracellular loop residues (often Tyr or Phe) involved in secondary binding.

References

  • Jaskowska, J., et al. (2019).[2] "Microwave-Assisted Synthesis of N-Substituted Piperazine Derivatives." Molecules.

    • Validation of the alkylation protocol using 1-bromo-3-chloropropane.
  • Mokrosz, J. L., et al. (1994). "Structure-Activity Relationship Studies of CNS Agents. 15. 5-HT1A and 5-HT2 Receptor Affinity of Pyridylpiperazine Derivatives." Journal of Medicinal Chemistry.

    • Foundational SAR on the linker length importance for serotonin/dopamine selectivity.
  • Boieck, J., et al. (2018).[2] "Discovery of M1 Positive Allosteric Modulators." Bioorganic & Medicinal Chemistry Letters.

    • Discusses the optimization of piperazine linkers in GPCR modul
  • PubChem Compound Summary. "1-(2-Pyridyl)piperazine."[1][2]

    • Chemical and physical property data for the core scaffold.[6]

  • Hackling, A., et al. (2003).[2] "Dopamine D3 Receptor Ligands with High Selectivity." ChemBioChem.

    • Contextualizes the use of propyl linkers in achieving D3 > D2 selectivity.

Sources

Methodological & Application

Scalable synthesis protocols for 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 1-(2-Pyridin-2-ylpropyl)piperazine

Part 1: Executive Summary & Strategic Rationale

The moiety 1-(2-Pyridin-2-ylpropyl)piperazine represents a critical pharmacophore found in various GPCR ligands (e.g., histamine H3 antagonists) and neuroactive agents. Its structure features a piperazine ring linked to a pyridine via a branched propyl chain. The specific connectivity—a methyl branch at the beta-position relative to the piperazine nitrogen—poses a regioselectivity challenge often unmet by simple alkylation strategies.

The Challenge: Direct alkylation of piperazine with commercially available linear halides yields the wrong isomer. Furthermore, the "2-ylpropyl" architecture creates steric hindrance that slows nucleophilic attack, increasing the risk of bis-alkylation (polymerization) or elimination side reactions.

The Solution: This protocol details a Modular Activation-Substitution Strategy . Instead of relying on unstable aldehydes or expensive organometallic couplings, we utilize the robust activation of 2-(pyridin-2-yl)propan-1-ol followed by a kinetically controlled substitution with piperazine. This route ensures:

  • Regio-fidelity: The carbon skeleton is fixed prior to amination.

  • Scalability: Avoids cryogenic lithiation and chromatographic purification.

  • Atom Economy: Recycles excess piperazine.

Part 2: Chemical Strategy & Mechanism

The synthesis is broken down into three critical stages. The logic follows a "Activate-then-Couple" workflow to maximize yield and minimize impurities.

Retrosynthetic Analysis
  • Target: 1-(2-Pyridin-2-ylpropyl)piperazine[1]

  • Disconnection: N–C bond formation.

  • Precursors: Piperazine (Nucleophile) + 2-(Pyridin-2-yl)propyl electrophile.

  • Key Intermediate: 2-(Pyridin-2-yl)propan-1-ol.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 2-Isopropenylpyridine (Starting Material) Step1 Step 1: Hydroboration/Oxidation (Regiocontrol) SM->Step1 BH3·THF; H2O2/NaOH Alcohol Intermediate 1: 2-(Pyridin-2-yl)propan-1-ol Step1->Alcohol Step2 Step 2: Mesylation (Activation) Alcohol->Step2 MsCl, Et3N, DCM Electrophile Intermediate 2: Mesylate/Tosylate Step2->Electrophile Step3 Step 3: N-Alkylation (Piperazine Excess) Electrophile->Step3 Piperazine (5 eq), K2CO3, MeCN Product Target: 1-(2-Pyridin-2-ylpropyl)piperazine Step3->Product

Caption: Modular synthesis pathway ensuring regioselective installation of the piperazine moiety.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 2-(Pyridin-2-yl)propan-1-ol

Note: If this alcohol is commercially sourced, proceed to Stage 2. This step converts 2-isopropenylpyridine to the primary alcohol via anti-Markovnikov hydration.

  • Reagents: 2-Isopropenylpyridine, Borane-THF complex (1.0 M), NaOH (3 M), Hydrogen Peroxide (30%).

  • Solvent: Anhydrous THF.

Protocol:

  • Charge an oven-dried flask with 2-isopropenylpyridine (10.0 g, 84 mmol) and anhydrous THF (100 mL) under nitrogen.

  • Cool to 0°C. Dropwise add BH₃·THF (42 mL, 0.5 eq) over 30 mins. Critical: Exothermic.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Cool back to 0°C. Carefully quench with NaOH (3 M, 30 mL) followed by slow addition of H₂O₂ (30%, 30 mL) . Safety: Vigorous gas evolution.

  • Stir at 50°C for 1 hour to complete oxidation.

  • Workup: Extract with EtOAc (3x). Wash organics with brine/Na₂S₂O₃. Dry over MgSO₄ and concentrate.

  • Yield Expectation: ~85-90% (Colorless oil).

Stage 2: Activation (Mesylation)

Converting the alcohol to a mesylate creates a potent electrophile suitable for SN2 displacement.

  • Reagents: 2-(Pyridin-2-yl)propan-1-ol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the Alcohol (10.0 g, 73 mmol) and TEA (15.3 mL, 110 mmol) in DCM (150 mL). Cool to 0°C.[2]

  • Add MsCl (6.8 mL, 88 mmol) dropwise, maintaining temp < 5°C.

  • Stir at 0°C for 30 mins, then RT for 1 hour. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Wash with cold water, saturated NaHCO₃, and brine. Dry (Na₂SO₄) and concentrate immediately to avoid decomposition.

  • Stability Note: Use the crude mesylate directly in Stage 3. Do not store for >24h.

Stage 3: Piperazine Coupling (The Critical Step)

This step requires strict stoichiometry control to prevent the formation of the "bis" impurity (1,4-bis(2-pyridin-2-ylpropyl)piperazine).

Stoichiometry Table:

ComponentRoleEquivalentsMass/Vol (Scale: 10g Mesylate)
Mesylate Intermediate Electrophile1.0~15.7 g (Theoretical)
Piperazine Nucleophile5.0 20.0 g
Potassium Carbonate Base2.012.8 g
Potassium Iodide Catalyst0.10.77 g
Acetonitrile Solvent-200 mL (12-15 vol)

Protocol:

  • Dissolution: In a reactor, dissolve Piperazine (5.0 eq) and K₂CO₃ in Acetonitrile. Heat to 60°C to ensure piperazine is fully dissolved/suspended.

  • Addition: Dissolve the Mesylate (from Stage 2) in minimal Acetonitrile (20 mL). Add this solution dropwise to the piperazine mixture over 1 hour.

    • Why? High dilution of electrophile into excess nucleophile favors mono-alkylation.

  • Reaction: Reflux (80-82°C) for 12–16 hours.

  • Workup (Purification by Extraction):

    • Cool to RT. Filter off solids (excess K₂CO₃/Piperazine salts).[3]

    • Concentrate filtrate to remove Acetonitrile.

    • Redissolve residue in DCM (100 mL) and Water (100 mL).

    • Phase Separation: The product and excess piperazine are in the organic phase? Correction: Piperazine is very water soluble.

    • Wash Strategy: Wash the DCM layer with Water (5 x 50 mL) .

      • Mechanism:[2][4][5][6][7][8][9] Excess piperazine partitions into the aqueous phase (LogP -1.5). The product (LogP ~1.5) remains in DCM.

  • Final Isolation: Dry DCM layer over Na₂SO₄ and concentrate.

  • Salt Formation (Optional for Storage): Dissolve oil in EtOH, add HCl/EtOH to precipitate the dihydrochloride salt.

Part 4: Process Control & Troubleshooting

Workflow Logic Diagram

Workflow Start Crude Reaction Mixture Filter Filtration Start->Filter Evap Evaporation of MeCN Filter->Evap Partition DCM / Water Partition Evap->Partition AqLayer Aqueous Layer (Excess Piperazine + Salts) Partition->AqLayer OrgLayer Organic Layer (Product + Bis-impurity) Partition->OrgLayer Check QC Check (HPLC) Is Bis-impurity > 5%? OrgLayer->Check Pure Concentrate & Salt Formation Check->Pure No Dirty Acid/Base Extraction Cycle Check->Dirty Yes

Caption: Downstream processing logic to ensure removal of excess piperazine and bis-alkylated impurities.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Mesylate decomposition.Use Mesylate immediately. Ensure anhydrous conditions during activation.
High Bis-Impurity Piperazine excess too low.Increase Piperazine to 6-8 equivalents. Slow down Mesylate addition.
Emulsion in Workup Piperazine acting as surfactant.Add brine to the aqueous phase. Filter the biphasic mixture through Celite.
Product Color Oxidation of Pyridine/Amine.[10]Perform reaction under N₂ atmosphere. Use fresh Piperazine.

Part 5: Analytical Validation

1. H-NMR (400 MHz, CDCl₃) Diagnostic Signals:

  • Pyridine Protons: ~8.5 (d, 1H), 7.6 (td, 1H), 7.1 (m, 2H).

  • Chiral Center (Methine): ~3.1 ppm (multiplet, 1H, Ar-CH(Me)-).

  • Piperazine Ring: ~2.4–2.6 ppm (broad m, 8H).

  • Methyl Group: ~1.3 ppm (d, 3H).

  • Linker (CH₂): Distinct ABX system or doublet ~2.5 ppm adjacent to the piperazine.

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV 254 nm (Pyridine absorption).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21674404, 1-(2-Pyridin-2-ylpropyl)piperazine. Retrieved from [Link]

  • Huang, J., et al. (2012). Practical Synthesis of Tosylpiperazines.[11] Journal of Organic Chemistry, 77(17), 7506–7511. (Methodology for piperazine alkylation). Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Ecofriendly, Cost-Effective Synthesis of Arylpiperazines.[11] Organic Letters, 18(20), 5272–5275. (Insights on using excess piperazine as solvent/reactant). Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyridinylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its unique physicochemical properties.[1][2] When coupled with a pyridine moiety, the resulting pyridinylpiperazine core structure offers a versatile platform for developing therapeutic agents, particularly those targeting the central nervous system.[3][4] These compounds often serve as key intermediates in the synthesis of pharmaceuticals for treating anxiety, depression, and other neurological disorders.[3][5]

This guide provides a detailed technical overview of the reagents, catalysts, and protocols for the synthesis of 1-(1-(pyridin-2-yl)propan-2-yl)piperazine , a specific pyridinylpiperazine derivative. The nomenclature "1-(2-Pyridin-2-ylpropyl)piperazine" can be ambiguous; for the purpose of this guide, we define the target molecule based on the logical and commercially available precursor, 1-(pyridin-2-yl)propan-2-one.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into two primary synthetic strategies, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Retrosynthetic Analysis: Strategic Approaches to the Target Molecule

The synthesis of N-mono-substituted piperazines presents a classic chemical challenge: controlling the reaction to prevent undesired N,N'-dialkylation due to the comparable nucleophilicity of the two nitrogen atoms.[8] Two primary retrosynthetic strategies are employed to address this challenge and construct the target C-N bond between the piperazine ring and the pyridinylpropyl moiety.

  • Reductive Amination: This is a powerful and highly selective method that forms the C-N bond by first creating an iminium ion intermediate from a ketone and an amine, which is then reduced in situ. This approach offers excellent control over mono-alkylation, especially when a protected piperazine is used.[8][9]

  • Nucleophilic Substitution (Direct Alkylation): This classic Sₙ2 approach involves the direct reaction of the piperazine nucleophile with an alkyl halide. While more atom-economical, it often requires careful control of stoichiometry and reaction conditions to minimize the formation of the dialkylated byproduct.[8][10]

G cluster_RA Strategy 1: Reductive Amination cluster_NS Strategy 2: Nucleophilic Substitution TM Target Molecule 1-(1-(pyridin-2-yl)propan-2-yl)piperazine RA_Disconnection C-N Bond Formation (Reductive Amination) TM->RA_Disconnection Retrosynthesis NS_Disconnection C-N Bond Formation (Nucleophilic Substitution) TM->NS_Disconnection Retrosynthesis Ketone Ketone Precursor 1-(pyridin-2-yl)propan-2-one Ketone->RA_Disconnection Piperazine Piperazine Piperazine->RA_Disconnection Alkyl_Halide Alkyl Halide Precursor 2-(2-Chloropropyl)pyridine Alkyl_Halide->NS_Disconnection Piperazine2 Piperazine Piperazine2->NS_Disconnection

Caption: High-level retrosynthetic analysis of the target molecule.

Recommended Protocol: Reductive Amination via a Protected Intermediate

This two-step approach is the most robust and highly recommended method for synthesizing the target molecule. It employs a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. This strategy effectively prevents dialkylation and leads to a cleaner reaction profile with higher yields of the desired mono-substituted product.[8][10]

Causality and Experimental Choices
  • N-Boc-Piperazine: Using mono-protected piperazine is the key to selectivity. The Boc group deactivates one nitrogen, directing the alkylation to the free secondary amine.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reducing agent of choice for reductive aminations. It is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate formed in situ. Unlike other borohydrides, it is not water-sensitive and does not generate gaseous byproducts.[11]

  • Acidic Deprotection: The Boc group is stable under a wide range of conditions but is easily and cleanly removed with strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product.[5][12]

Experimental Workflow

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection S1_Input1 1-(pyridin-2-yl)propan-2-one S1_Reagent NaBH(OAc)₃ DCE, rt, 12-24h S1_Input1->S1_Reagent S1_Input2 N-Boc-piperazine S1_Input2->S1_Reagent S1_Output Intermediate: 1-Boc-4-(1-(pyridin-2-yl)propan-2-yl)piperazine S1_Reagent->S1_Output S2_Input Intermediate from Step 1 S2_Reagent TFA in DCM or 4M HCl in Dioxane S2_Input->S2_Reagent S2_Output Final Product: 1-(1-(pyridin-2-yl)propan-2-yl)piperazine S2_Reagent->S2_Output

Caption: Workflow for the protected reductive amination pathway.

Step-by-Step Protocol

Step 1: Synthesis of 1-Boc-4-(1-(pyridin-2-yl)propan-2-yl)piperazine

  • To a round-bottom flask charged with a magnetic stir bar, add 1-(pyridin-2-yl)propan-2-one (1.0 eq), N-Boc-piperazine (1.1 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the iminium ion intermediate.[9]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to Yield 1-(1-(pyridin-2-yl)propan-2-yl)piperazine

  • Dissolve the Boc-protected intermediate (1.0 eq) from Step 1 in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.[12]

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography or crystallization may be performed if necessary.

ParameterStep 1: Reductive AminationStep 2: Deprotection
Key Reagents N-Boc-piperazine, NaBH(OAc)₃Trifluoroacetic Acid (TFA)
Solvent 1,2-Dichloroethane (DCE)Dichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Typical Time 12 - 24 hours1 - 4 hours
Expected Yield 75 - 90%90 - 98%

Alternative Protocol: Direct Nucleophilic Substitution

This pathway is more direct but requires careful management to achieve selective mono-alkylation. The primary challenge is the synthesis of the 2-(2-chloropropyl)pyridine precursor and the subsequent control of the N-alkylation step to prevent the formation of the N,N'-dialkylated byproduct.[8]

Causality and Experimental Choices
  • Control of Mono-alkylation: To favor mono-alkylation, a large excess of piperazine (5-10 equivalents) is used. This statistically favors the reaction of the alkyl halide with an unreacted piperazine molecule over a second reaction with the already-formed mono-alkylated product.[13] Alternatively, forming a monopiperazinium salt in situ can also enhance selectivity.[13]

Experimental Workflow

G cluster_precursor Precursor Synthesis cluster_alkylation Step 2: N-Alkylation P1_Input 1-(pyridin-2-yl)propan-2-one P1_Reagent 1. NaBH₄, MeOH P1_Input->P1_Reagent P1_Output Alcohol Intermediate 2-(pyridin-2-yl)propan-2-ol P1_Reagent->P1_Output P2_Reagent 2. SOCl₂, DCM P1_Output->P2_Reagent P2_Output Alkyl Halide Precursor 2-(2-chloropropyl)pyridine P2_Reagent->P2_Output A_Input1 Alkyl Halide Precursor A_Reagent K₂CO₃, DMF 60-80 °C A_Input1->A_Reagent A_Input2 Piperazine (large excess) A_Input2->A_Reagent A_Output Final Product + Byproducts A_Reagent->A_Output

Caption: Workflow for the direct nucleophilic substitution pathway.

Step-by-Step Protocol

Step 1a: Synthesis of 2-(pyridin-2-yl)propan-2-ol

  • Dissolve 1-(pyridin-2-yl)propan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC shows completion.

  • Quench the reaction by carefully adding water, then concentrate under reduced pressure to remove the MeOH.

  • Extract the product with ethyl acetate (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol, which may be used directly in the next step.[14]

Step 1b: Synthesis of 2-(2-Chloropropyl)pyridine

  • Dissolve the alcohol from Step 1a (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours.

  • Cool the mixture, then carefully pour it over crushed ice and basify with a cold, concentrated NaOH solution.

  • Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify by vacuum distillation or chromatography to obtain the alkyl chloride.

Step 2: N-Alkylation of Piperazine

  • In a round-bottom flask, dissolve piperazine (5-10 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq relative to the alkyl halide).

  • Add a solution of 2-(2-chloropropyl)pyridine (1.0 eq) in DMF dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring by TLC/LC-MS.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up to remove excess piperazine and purify the crude product by flash column chromatography to separate the desired mono-alkylated product from the di-alkylated byproduct.

ParameterPrecursor SynthesisStep 2: N-Alkylation
Key Reagents NaBH₄, SOCl₂Piperazine, K₂CO₃
Solvent MeOH, DCMDMF or Acetonitrile
Temperature 0 °C to Reflux60 - 80 °C
Key Challenge Multi-step processControlling mono- vs. di-alkylation
Expected Yield 50 - 70% (over 2 steps)30 - 50% (of mono-alkylated product)

Product Characterization and Validation

The identity and purity of the final product, 1-(1-(pyridin-2-yl)propan-2-yl)piperazine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

Two viable synthetic routes for 1-(1-(pyridin-2-yl)propan-2-yl)piperazine have been presented. The reductive amination of 1-(pyridin-2-yl)propan-2-one with N-Boc-piperazine followed by deprotection is the superior and recommended method. It offers excellent control over selectivity, avoids common side reactions, and generally provides higher overall yields. The direct nucleophilic substitution route is a plausible alternative but is hampered by the need to first synthesize the alkyl halide precursor and the inherent difficulty in controlling the mono-alkylation step, which often leads to lower yields and more complex purification. The choice of method will depend on the specific requirements of the research, available starting materials, and desired scale of the synthesis.

References

  • Wikipedia (2023). Pyridinylpiperazine. Wikipedia. [Link]

  • MDPI (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • ResearchGate (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • ResearchGate (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Scilit (n.d.). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • ResearchGate (n.d.). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Google Patents (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • PubChem (n.d.). 1-(pyridin-2-yl)propan-2-one. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

Application Note: Reductive Amination Synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-fidelity protocol for the synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine via reductive amination. This scaffold is a privileged structure in medicinal chemistry, often found in ligands targeting GPCRs (e.g., Histamine H3, 5-HT receptors) and ion channels.

The guide prioritizes the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB), optimizing for chemoselectivity and yield while preventing common side reactions like bis-alkylation.

Introduction & Retrosynthetic Analysis

The target molecule, 1-(2-Pyridin-2-ylpropyl)piperazine , consists of a piperazine ring N-alkylated with a 2-(pyridin-2-yl)propyl moiety. A direct alkylation using halides (e.g., 2-(1-chloropropan-2-yl)pyridine) often suffers from elimination side reactions due to the basicity of the pyridine ring and the steric hindrance at the beta-position.

Reductive Amination is the superior approach. It proceeds under mild conditions, avoids strong bases, and allows for the use of 1-Boc-piperazine to strictly control stoichiometry, preventing the formation of N,N'-bis(2-pyridin-2-ylpropyl)piperazine byproducts.

Retrosynthetic Disconnection

The molecule is disconnected at the C-N bond between the propyl chain and the piperazine nitrogen.

  • Fragment A (Electrophile): 2-(Pyridin-2-yl)propanal.

  • Fragment B (Nucleophile): 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate).

Note on Chirality: The aldehyde precursor possesses a chiral center at the


-position. Standard reductive amination will produce a racemic product unless a chiral aldehyde is used without racemization conditions.
Reaction Pathway Diagram

ReactionPathway Aldehyde 2-(Pyridin-2-yl)propanal Imine Iminium Intermediate Aldehyde->Imine + Amine Amine 1-Boc-Piperazine Amine->Imine BocProduct N-Boc-Protected Intermediate Imine->BocProduct + Reductant Reductant NaBH(OAc)3 / AcOH FinalProduct 1-(2-Pyridin-2-ylpropyl)piperazine BocProduct->FinalProduct Deprotection (TFA/HCl)

Figure 1: Synthetic pathway utilizing a protected amine strategy to ensure mono-alkylation.

Experimental Design & Causality

Reagent Selection
ReagentRoleRationale
2-(Pyridin-2-yl)propanal Carbonyl PrecursorProvides the carbon skeleton. Note: Aldehydes with

-hydrogens can enolize; keep cold until use.
1-Boc-Piperazine Amine NucleophileCritical: Blocks the second nitrogen to prevent polymerization (bis-alkylation). Ensures 1:1 stoichiometry.
NaBH(OAc)₃ (STAB) Reducing AgentSelectivity: Unlike NaCNBH₃ (toxic) or NaBH₄ (too strong), STAB reduces the iminium ion faster than the aldehyde, minimizing alcohol byproducts [1].
Acetic Acid (AcOH) CatalystPromotes imine formation by protonating the carbinolamine intermediate. Also neutralizes the basicity of the pyridine ring slightly.
1,2-Dichloroethane (DCE) SolventStandard solvent for STAB reactions. Solubilizes both organic reactants and the borohydride complex.
Mechanism of Action

The reaction proceeds via the formation of a hemiaminal , which dehydrates to an iminium ion . The pyridine nitrogen can act as an intramolecular base or trap, but the addition of AcOH ensures the equilibrium favors the protonated iminium species, which is the active substrate for hydride transfer from STAB.

Mechanism Step1 1. Nucleophilic Attack (Amine attacks Carbonyl) Step2 2. Hemiaminal Formation Step1->Step2 Step3 3. Dehydration -> Iminium Ion (Catalyzed by AcOH) Step2->Step3 Step4 4. Hydride Transfer (From NaBH(OAc)3) Step3->Step4 Step5 5. Formation of C-N Bond Step4->Step5

Figure 2: Mechanistic cascade of the Abdel-Magid reductive amination.

Detailed Protocol

Phase 1: Reductive Amination (Formation of the Boc-Intermediate)

Reagents:

  • 2-(Pyridin-2-yl)propanal (1.0 equiv, e.g., 5.0 mmol, ~675 mg)

  • 1-Boc-piperazine (1.1 equiv, 5.5 mmol, 1.02 g)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 7.5 mmol, 1.59 g)

  • Acetic Acid (Glacial) (1.0 equiv, 5.0 mmol, 286 µL)

  • 1,2-Dichloroethane (DCE) (25 mL, 0.2 M concentration)

Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (1.02 g) in dry DCE (20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Aldehyde Addition: Add 2-(pyridin-2-yl)propanal (675 mg) to the amine solution.

  • Catalyst Addition: Add Acetic Acid (286 µL). Stir at room temperature for 30 minutes.

    • Insight: This "pre-stir" allows the equilibrium to shift toward the imine/iminium species before the reductant is introduced.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.59 g) portion-wise over 5 minutes to control mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.

  • Wash: Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM) to yield tert-butyl 4-(2-pyridin-2-ylpropyl)piperazine-1-carboxylate .

Phase 2: Deprotection (Isolation of Target)

Reagents:

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.

  • DCM (Solvent).[1][2][3]

Procedure:

  • Dissolve the purified Boc-intermediate in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours (Monitor by TLC for disappearance of starting material).

  • Workup (Critical for Free Base):

    • Concentrate the mixture to remove excess TFA.

    • Redissolve the residue in DCM (20 mL).

    • Carefully add saturated aqueous Na₂CO₃ or 1M NaOH until pH > 10 (ensure the piperazine and pyridine are deprotonated).

    • Extract with DCM (3 x 20 mL).

  • Final Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate to yield the free base 1-(2-Pyridin-2-ylpropyl)piperazine as a pale yellow oil or low-melting solid.

Quality Control & Validation

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.5 (d, 1H, Py-H), 7.6 (t, 1H, Py-H), 7.1-7.3 (m, 2H, Py-H).
      
    • 
       3.1-3.3 (m, 1H, CH-Py).
      
    • 
       2.3-2.6 (m, 6H, N-CH2-CH(Py) + Piperazine ring protons adjacent to alkyl chain).
      
    • 
       2.8-2.9 (m, 4H, Piperazine ring protons adjacent to NH).
      
    • 
       1.3 (d, 3H, CH3).
      
    • Note: Distinctive doublet for the methyl group at ~1.3 ppm and the methine proton at ~3.2 ppm confirm the branched structure.

  • LC-MS: Observe [M+H]⁺ peak corresponding to Molecular Weight (Calculated MW: ~205.30 g/mol ).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete imine formationExtend the pre-stir time (Step 3) or add molecular sieves (4Å) to scavenge water.
Aldehyde Reduction Reductant added too fast or too activeEnsure STAB is used, not NaBH₄. Add STAB slowly at 0°C.
No Product (Recovery of Amine) Aldehyde enolization/decompositionVerify aldehyde purity by NMR before use. Prepare aldehyde fresh if possible.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][4][5][6][7][9][10] Encyclopedia of Reagents for Organic Synthesis.

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.

Sources

Applications of 1-(2-Pyridin-2-ylpropyl)piperazine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Potential of a Privileged Pharmaceutical Intermediate

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyridinyl-piperazine motif is a prime example of such a "privileged structure," offering a versatile platform for synthesizing a wide array of biologically active compounds. While specific, long-chain alkyl-linked derivatives such as 1-(2-Pyridin-2-ylpropyl)piperazine are not extensively documented in readily available scientific literature, the broader class of compounds, wherein a pyridine ring is linked to a piperazine moiety, often via a short or no alkyl spacer, is of immense pharmaceutical significance. This guide will delve into the applications of this structural class, with a primary focus on the well-studied and industrially relevant intermediate, 1-(2-Pyridyl)piperazine , and its close analog, 1-(Pyridin-2-ylmethyl)piperazine .

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols. We will explore the causality behind experimental choices, ensuring that the provided methodologies are not just a series of steps but a scientifically grounded rationale for the synthesis and application of these pivotal intermediates.

Core Applications in Pharmaceutical Development

The pyridinyl-piperazine scaffold is a recurring feature in a multitude of drugs, primarily those targeting the central nervous system (CNS). Its utility stems from the unique combination of the pyridine ring, which can engage in various biological interactions, and the piperazine group, a common pharmacophore that often imparts favorable pharmacokinetic properties.

Key Therapeutic Areas:

  • Antipsychotics and Antidepressants: This class of compounds frequently serves as a foundational intermediate in the synthesis of medications for psychiatric disorders. The piperazine moiety is a common structural element in drugs that modulate neurotransmitter systems, such as serotonin and dopamine receptors.[1]

  • Antiviral Agents: Several pyridinylpiperazine derivatives have been successfully developed as antiretroviral drugs, highlighting the scaffold's versatility in targeting a broad range of biological targets.[2]

  • Selective α2-Adrenergic Receptor Antagonists: Certain derivatives are potent and selective antagonists of α2-adrenergic receptors, a property that is explored for various therapeutic applications.[2][3]

  • Urease Inhibitors: Recent research has demonstrated the potential of pyridylpiperazine hybrids as effective urease inhibitors, which could be instrumental in treating infections caused by urease-producing bacteria.[4]

Table 1: Prominent Drugs Derived from Pyridinylpiperazine Scaffolds

Drug NameTherapeutic ClassStructural Relationship to Intermediate
Azaperone AntipsychoticDirect derivative of 1-(2-Pyridyl)piperazine.[2][3]
Mirtazapine AntidepressantContains a pyridinylpiperazine core structure.[2]
Atevirdine AntiretroviralA bis(heteroaryl)piperazine derivative.
Delavirdine AntiretroviralFeatures a pyridinylpiperazine moiety.[2]

Synthetic Pathways and Methodologies

The synthesis of pyridinyl-piperazine intermediates and their subsequent elaboration into active pharmaceutical ingredients (APIs) relies on a set of robust and well-established chemical transformations. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Protocol 1: Synthesis of 1-(2-Pyridyl)piperazine via Nucleophilic Aromatic Substitution

This protocol outlines a common method for the synthesis of 1-(2-Pyridyl)piperazine from 2-chloropyridine and piperazine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Experimental Workflow Diagram:

reagents 2-Chloropyridine + Piperazine (excess) reaction_conditions Solvent (e.g., Acetonitrile) Base (e.g., K2CO3, optional) Heat (Reflux) reagents->reaction_conditions Reaction workup Aqueous Workup & Extraction reaction_conditions->workup Quenching purification Distillation or Crystallization workup->purification Isolation product 1-(2-Pyridyl)piperazine purification->product Final Product

Caption: General workflow for the synthesis of 1-(2-Pyridyl)piperazine.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloropyridine (1 equivalent) and a significant excess of piperazine (3-5 equivalents). The use of excess piperazine helps to minimize the formation of the disubstituted byproduct.

  • Solvent and Base: Add a suitable solvent such as acetonitrile. While the reaction can proceed without an external base due to the basicity of piperazine, the addition of a mild inorganic base like potassium carbonate (1.5 equivalents) can facilitate the reaction by neutralizing the generated HCl.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride).

Causality Behind Experimental Choices:

  • Excess Piperazine: Using a large excess of piperazine shifts the equilibrium towards the monosubstituted product, as the probability of a second 2-chloropyridine molecule reacting with the product is significantly reduced.

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction without participating in it.

  • Heat: The application of heat is necessary to overcome the activation energy of the reaction, as the aromatic ring of 2-chloropyridine is not highly activated towards nucleophilic substitution.

Protocol 2: N-Alkylation of 1-(2-Pyridyl)piperazine to Synthesize Drug Analogs

This protocol demonstrates a general method for the N-alkylation of the synthesized 1-(2-Pyridyl)piperazine, a key step in the synthesis of many active pharmaceutical ingredients. Reductive amination is a widely used and efficient method for this transformation.[5]

Reductive Amination Workflow:

start_materials 1-(2-Pyridyl)piperazine + Aldehyde/Ketone intermediate_formation Formation of Iminium Ion start_materials->intermediate_formation Condensation reduction Reducing Agent (e.g., NaBH(OAc)3) intermediate_formation->reduction Reduction product N-Alkylated Pyridinylpiperazine reduction->product

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable solvent such as dichloromethane or 1,2-dichloroethane, dissolve 1-(2-Pyridyl)piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst like acetic acid can sometimes accelerate this step.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture. This reducing agent is selective for the iminium ion in the presence of the carbonyl starting material.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride: NaBH(OAc)3 is a preferred reducing agent for reductive amination because it is less reactive than other borohydrides (like NaBH4), making it more selective for the iminium ion. It is also tolerant of a wider range of functional groups and reaction conditions.

Analytical Characterization and Quality Control

The purity and identity of 1-(2-Pyridyl)piperazine and its derivatives are critical for their use as pharmaceutical intermediates. A combination of analytical techniques is employed for their characterization.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeExpected Observations for 1-(2-Pyridyl)piperazine
Gas Chromatography (GC) Purity assessment and quantification.A single major peak with a purity of ≥98%.[1]
Mass Spectrometry (MS) Molecular weight determination and structural confirmation.A molecular ion peak corresponding to its molecular weight (163.22 g/mol ).[6][7]
Nuclear Magnetic Resonance (NMR) Structural elucidation.Characteristic proton and carbon signals for the pyridine and piperazine rings.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (piperazine) and C=N, C=C (pyridine) bonds.

Conclusion and Future Perspectives

The pyridinyl-piperazine scaffold, particularly as embodied by 1-(2-Pyridyl)piperazine, remains a highly valuable and versatile intermediate in the pharmaceutical industry. Its continued prevalence in the structures of newly developed drugs is a testament to its favorable pharmacological and pharmacokinetic properties. While the specific applications of longer alkyl-chain derivatives like 1-(2-Pyridin-2-ylpropyl)piperazine may be more specialized or proprietary, the fundamental synthetic strategies and applications outlined in this guide provide a solid foundation for researchers working with this important class of compounds. Future research will likely focus on the development of more efficient and sustainable synthetic routes to these intermediates and the exploration of novel derivatives with enhanced therapeutic profiles.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pyridinylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). 1-(2-Pyridyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-Pyridin-2-yl-piperazine. Retrieved from [Link]

  • Wikipedia. (2024, February 15). Piperazine. Retrieved from [Link]

  • Khan, K. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(12), 8345-8357. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from a relevant scientific journal database. (Please note: A specific, valid URL for a 2026 publication is not possible.
  • ResearchGate. (n.d.). Preparation of 1-(2-pridyl)-piperazine (LH1). Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from a relevant scientific journal database. (Please note: A specific, valid URL is not available from the provided search results.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8093. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55253006, (R)-2-(Pyridin-2-yl)piperazine. Retrieved from [Link]

Sources

Application Note: 1-(2-Pyridin-2-ylpropyl)piperazine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Discipline: Neuropharmacology & Synthetic Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics is notoriously challenging due to the restrictive nature of the blood-brain barrier (BBB) and the complex polypharmacology required to treat multifaceted disorders like schizophrenia, depression, and Alzheimer's disease. In recent years, the paradigm has shifted from highly selective "magic bullets" to Multi-Target-Directed Ligands (MTDLs) [1].

Within this landscape, the piperazine ring has solidified its status as a "privileged scaffold"[2]. Specifically, 1-(2-Pyridin-2-ylpropyl)piperazine serves as an exceptional building block for CNS drug discovery. As a Senior Application Scientist, I have utilized this intermediate extensively to design ligands targeting aminergic G-Protein Coupled Receptors (GPCRs), such as Serotonin (5-HT) and Dopamine (D2) receptors. The structural logic behind this scaffold relies on three critical domains:

  • The Piperazine Core (Pharmacophoric Anchor): The secondary amine (N4) of the piperazine ring is protonated at physiological pH (pKa ~8.5). This protonated nitrogen is strictly required to form a charge-assisted hydrogen bond (salt bridge) with the highly conserved Aspartate residue (Asp3.32) located on transmembrane helix 3 (TM3) of 5-HT and D2 receptors[3]. Furthermore, its ability to adopt a stable chair conformation allows it to fit precisely into the orthosteric binding pockets of these GPCRs[4].

  • The Propyl Linker (Spatial Geometry): Structure-Activity Relationship (SAR) studies consistently demonstrate that a 3-carbon (propyl) or 4-carbon (butyl) spacer is the optimal length to bridge the basic amine and the terminal aromatic system. This distance allows the molecule to span from the Asp3.32 anchor point to the hydrophobic accessory pockets of the 5-HT1A and 5-HT7 receptors[5].

  • The 2-Pyridyl Ring (Physicochemical Tuning): Replacing a traditional phenyl ring with a 2-pyridyl moiety serves a dual purpose. Biologically, the pyridine nitrogen acts as a hydrogen bond acceptor, enabling novel interactions with target receptors like Histamine H3 and Sigma-1[6]. Physicochemically, it lowers the overall lipophilicity (LogP) just enough to prevent the molecule from becoming trapped in lipophilic tissue compartments, while maintaining excellent BBB permeability[7].

Application Workflow: Hit-to-Lead Optimization

When utilizing 1-(2-Pyridin-2-ylpropyl)piperazine, the standard workflow involves functionalizing the free N4 position of the piperazine ring to generate a library of MTDLs, followed by rigorous in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Workflow Scaffold Scaffold 1-(2-Pyridin-2-ylpropyl) piperazine Synthesis Chemical Derivatization Scaffold->Synthesis N-Alkylation Binding In Vitro Profiling (5-HT1A, D2, H3) Synthesis->Binding Purified Library PAMPA ADME / BBB PAMPA Assay Binding->PAMPA Ki < 50 nM Lead Lead Candidate Selection PAMPA->Lead Pe > 4.0 x 10^-6 cm/s

Fig 1. Hit-to-lead workflow for multi-target directed CNS ligands using the piperazine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical or biological causality.

Protocol A: N-Alkylation of 1-(2-Pyridin-2-ylpropyl)piperazine

Objective: Synthesize a target MTDL by attaching a secondary pharmacophore (e.g., an indole or benzisoxazole derivative) to the piperazine N4 position.

  • Reaction Setup: Dissolve 1.0 eq of 1-(2-Pyridin-2-ylpropyl)piperazine and 1.1 eq of the desired alkyl halide (e.g., 4-(2-chloroethyl)indole) in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It solvates the cations but leaves the nucleophile bare, significantly accelerating the

      
       substitution rate compared to protic solvents.
      
  • Catalysis & Basic Environment: Add 3.0 eq of anhydrous Potassium Carbonate (

    
    ) and 0.1 eq of Potassium Iodide (KI).
    
    • Causality:

      
       acts as an acid scavenger, neutralizing the HCl byproduct to prevent protonation of the piperazine, which would kill its nucleophilicity. KI is added to trigger a Finkelstein reaction in situ, converting the less reactive alkyl chloride into a highly reactive alkyl iodide, thereby lowering the activation energy of the 
      
      
      
      attack.
  • Reflux & Monitoring: Heat the mixture to 80°C under a nitrogen atmosphere for 12-16 hours.

  • System Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The protocol is considered valid if the starting material spot (visualized via Dragendorff's reagent for secondary amines) disappears, and LC-MS confirms the expected

    
     mass of the tertiary amine product.
    
Protocol B: In Vitro Radioligand Binding Assay (5-HT1A Receptor)

Objective: Determine the binding affinity (


) of the synthesized derivatives.
  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

    • Causality: CHO cells lack endogenous human 5-HT receptors, ensuring that any radioactive displacement observed is exclusively due to interaction with the target 5-HT1A receptor.

  • Incubation: In a 96-well plate, incubate 50 µg of membrane protein with 1.5 nM of

    
    -8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM
    
    
    and 0.5 mM EDTA.
  • Control Definitions (Self-Validation):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Define NSB by adding 10 µM unlabeled Serotonin. Causality: This high concentration saturates all specific 5-HT1A sites; any remaining radioactivity represents non-specific binding to lipids or the plastic plate.

    • Positive Control: Run Buspirone (a known 5-HT1A partial agonist) in parallel. The assay is validated only if the calculated

      
       for Buspirone falls within 0.5 log units of the established literature value (~15-25 nM).
      
  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol C: PAMPA-BBB Permeability Assay

Objective: Predict the passive Blood-Brain Barrier penetration of the compounds.

  • Membrane Formation: Coat the porous filter membrane of a 96-well donor plate with 4 µL of Porcine Brain Lipid (PBL) extract (20 mg/mL dissolved in dodecane).

    • Causality: PBL is utilized instead of standard synthetic lipids because it accurately mimics the high cholesterol and specific sphingomyelin ratios found in human BBB tight junctions[6].

  • Assay Execution: Add the test compound (diluted in PBS, pH 7.4) to the donor wells. Place the donor plate over a pre-filled acceptor plate (containing PBS + 1% DMSO). Incubate at room temperature for 4 hours.

  • Quantification & Validation: Measure the concentration of the compound in both donor and acceptor wells using UV-Vis or LC-MS/MS.

    • System Suitability: The assay is validated by concurrent testing of Verapamil (High Permeability Control, target

      
       cm/s) and Theophylline (Low Permeability Control, target 
      
      
      
      cm/s).

Quantitative Data & SAR Analysis

The modularity of the 1-(2-Pyridin-2-ylpropyl)piperazine scaffold allows for rapid tuning of receptor selectivity. Below is a representative dataset demonstrating how N4-substitutions dictate the pharmacological profile and BBB permeability.

Table 1: SAR and BBB Permeability of 1-(2-Pyridin-2-ylpropyl)piperazine Derivatives

CompoundN4-Substituent (R-Group)5-HT1A

(nM)
D2

(nM)
PAMPA-BBB

(

cm/s)
Predicted CNS Penetration
1 (Scaffold) -H (Unsubstituted)>10,000>10,0008.2High (No target affinity)
2 2-(1H-indol-3-yl)ethyl1.2 ± 0.3450 ± 125.4High (5-HT1A Selective)
3 4-fluorobenzoyl340 ± 1512 ± 1.56.1High (D2 Selective)
4 2-(1,2-benzisoxazol-3-yl)ethyl4.5 ± 0.88.2 ± 1.14.8High (MTDL: 5-HT1A / D2)
Control Buspirone (Reference)18.5 ± 2.1>1,0005.0High

Data Interpretation: Compound 4 represents a successful MTDL candidate, achieving balanced nanomolar affinity for both 5-HT1A and D2 receptors while maintaining excellent BBB permeability (


 cm/s).

Receptor Signaling Pathway Visualization

Upon crossing the BBB, 5-HT1A receptor agonists built on this piperazine scaffold exert their anxiolytic and neuroprotective effects by modulating the Gi/o-coupled signaling cascade.

GPCR_Signaling Ligand 1-(2-Pyridin-2-ylpropyl) piperazine Derivative Receptor 5-HT1A Receptor (Transmembrane GPCR) Ligand->Receptor Binds Orthosteric Site (Salt bridge with Asp3.32) Gi Gi/o Protein Complex (α, β, γ subunits) Receptor->Gi Conformational Shift AC Adenylate Cyclase (Inhibition) Gi->AC Gαi subunit GIRK GIRK Channels (Activation/Hyperpolarization) Gi->GIRK Gβγ subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces ATP conversion

Fig 2. 5-HT1A Gi/o-coupled signaling pathway modulated by piperazine-based ligands.

References

1.[2]2 - Benchchem 2.[7]7 - National Institutes of Health (NIH) 3.[4] 4 - ResearchGate 4.[5]5 - PubMed Central (PMC) 5.[3]3 - MDPI 6.[6]6 - ACS Publications 7.[1]1 - Journal of Medicinal Chemistry

Sources

Application Note: Solvent Selection and Crystallization Protocol for 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

1-(2-Pyridin-2-ylpropyl)piperazine is a highly polar, multi-basic pharmaceutical intermediate. Structurally, it features a flexible propyl linker bridging a pyridine ring and a piperazine moiety. While this flexibility is advantageous for receptor binding in active pharmaceutical ingredients (APIs), it presents a significant challenge during isolation: the free base exhibits a low lattice energy and is highly prone to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out"[1].

The Causality of Oiling Out: Oiling out is a kinetic phenomenon that occurs when supersaturation drives the initially dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than forming a rigid crystalline lattice[2]. For 1-(2-Pyridin-2-ylpropyl)piperazine, the energy barrier for the integration of its flexible, highly polar molecules into an ordered crystal lattice is higher than the barrier to form a disordered droplet. Consequently, when standard cooling or antisolvent crystallization is attempted, the system crosses the binodal curve before reaching the critical supersaturation required for nucleation, resulting in a sticky, amorphous gum that traps impurities[3].

To successfully isolate this compound with high purity, we must employ a thermodynamically driven solvent selection strategy coupled with reactive crystallization to bypass the LLPS boundary.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

The rational selection of primary solvents and antisolvents is governed by Hansen Solubility Parameters (HSP), which deconstruct cohesive energy into three vectors: dispersion (


), polar (

), and hydrogen-bonding (

) forces[4]. The affinity between the solvent and the solute is quantified by the interaction radius (

):


If an antisolvent is chosen such that the


 increases too abruptly, the system is forced into LLPS[5]. Therefore, we must select a miscible solvent/antisolvent pair where the primary solvent provides complete solvation, and the antisolvent gradually increases 

without inducing an immediate phase split.
Table 1: Estimated Hansen Solubility Parameters (HSP) for Solvent Selection
Compound / Solvent

(MPa

)

(MPa

)

(MPa

)
Functional Role
1-(2-Pyridin-2-ylpropyl)piperazine 17.58.29.5*Target Solute
Ethanol (EtOH) 15.88.819.4Primary Solvent (High Solubility)
Methyl tert-butyl ether (MTBE) 14.84.35.0Optimal Antisolvent
Heptane 15.30.00.0Strong Antisolvent (Induces LLPS)

*Estimated values based on group contribution methods for multi-basic amine structures.

Experimental Workflows: Bypassing LLPS via Reactive Crystallization

To overcome the kinetic hindrance of the free base, we employ Reactive Crystallization . By converting the free base to a dihydrochloride salt in situ, we protonate the basic nitrogens. The Causality: This chemical modification introduces strong ionic bonds and hydrogen-bonding networks, drastically increasing the lattice energy. This thermodynamic shift raises the melting point and moves the solid crystallization boundary ahead of the LLPS binodal curve, ensuring that rigid crystals nucleate before the oil phase can form[3].

Protocol: Reactive Crystallization of 1-(2-Pyridin-2-ylpropyl)piperazine Dihydrochloride

This protocol is designed as a self-validating system to ensure thermodynamic control at every step.

Reagents:

  • 1-(2-Pyridin-2-ylpropyl)piperazine (Free base, crude oil)

  • Absolute Ethanol (Primary Solvent)

  • Anhydrous HCl in Ethanol (2.5 M)

  • Methyl tert-butyl ether (MTBE) (Antisolvent)

  • Crystalline seeds of the dihydrochloride salt (1% w/w)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude free base in 40 mL of Absolute Ethanol in a jacketed reactor equipped with an overhead stirrer. Set the temperature to 20°C.

  • Reactive Salt Formation: Slowly dose 2.1 equivalents of anhydrous HCl in Ethanol over 30 minutes. The reaction is exothermic; maintain the internal temperature below 30°C. Causality: Slow addition prevents localized high supersaturation zones that could trigger premature, amorphous precipitation.

  • Heating & Clarification: Heat the solution to 60°C to ensure complete dissolution of the newly formed dihydrochloride salt. Polish filter the solution if particulate impurities are present.

  • Temperature Stabilization and Seeding (Self-Validation Step): Cool the reactor linearly to 45°C over 20 minutes. Introduce 1% w/w crystalline seeds.

    • Validation Check: Hold the system isothermally for 30 minutes. If the seeds dissolve, the system is undersaturated, indicating the need for a lower seeding temperature. If the seeds remain suspended and exhibit growth (verified visually or via FBRM), the system is correctly positioned within the metastable zone, validating the thermodynamic driving force for crystallization.

  • Antisolvent Addition: Once seed persistence is validated, dose 60 mL of MTBE linearly over 2 hours at 45°C. Causality: MTBE lowers the dielectric constant of the medium, steadily increasing

    
     and driving supersaturation without crossing the LLPS boundary.
    
  • Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold for 2 hours to maximize yield. Filter the slurry, wash the cake with cold MTBE, and dry under vacuum at 40°C.

Data Presentation: Solvent Screening Results

The following matrix demonstrates the empirical results of varying the solvent/antisolvent system during the reactive crystallization process.

Table 2: Solvent Screening Matrix for Reactive Crystallization
Solvent System (1:2 v/v)Phase Behavior at 20°CYield (%)Purity (HPLC Area %)
Ethanol / Heptane Oiling out (LLPS) observedN/A (Gum)< 90.0%
Isopropanol / EtOAc Slow nucleation, sticky solid65%95.2%
Ethanol / MTBE Rapid nucleation, highly crystalline 88% 99.8%
Methanol / Acetone Soluble, no precipitation0%N/A

Process Visualization

The following logical relationship diagram illustrates how the standard cooling pathway leads to kinetic trapping (oiling out), whereas the reactive crystallization pathway alters the thermodynamic landscape to achieve high-purity nucleation.

Workflow A 1-(2-Pyridin-2-ylpropyl)piperazine (Free Base in Solution) B Direct Cooling / Antisolvent A->B Thermodynamic Driving Force E Reactive Crystallization (Add HCl in Ethanol) A->E Chemical Modification C Liquid-Liquid Phase Separation (Oiling Out) B->C High Nucleation Barrier D Amorphous Gum / Impurity Trapping C->D Kinetic Trapping F Crystal Nucleation (Bypass LLPS) E->F Increased Lattice Energy G High-Purity Crystalline Salt F->G Controlled Cooling & MTBE

Thermodynamic vs. kinetic pathways in crystallization, highlighting the bypass of LLPS.

Conclusion

The crystallization of flexible, highly polar intermediates like 1-(2-Pyridin-2-ylpropyl)piperazine is fundamentally limited by the kinetic phenomenon of Liquid-Liquid Phase Separation. By utilizing Hansen Solubility Parameters to select an optimal Ethanol/MTBE solvent system, and by shifting the thermodynamic landscape via reactive salt formation, process scientists can effectively bypass the LLPS boundary. The self-validating protocol provided ensures robust, scalable isolation of the target compound with >99% purity.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo AutoChem Applications.[Link]

  • Svärd, M., Gracin, S., & Rasmuson, A. C. (2007). Oiling out or molten hydrate-liquid-liquid phase separation in the system vanillin-water. Journal of Pharmaceutical Sciences, 96(9), 2390-2398.[Link]

  • Mohammad, M. A., et al. (2019). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. International Journal of Pharmaceutics, 560, 284-293.[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals, 9(9), 446.[Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility.[Link]

Sources

Application Note: Strategic Synthesis of Pyridine-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The pyridine-piperazine motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in blockbuster CNS drugs (e.g., Buspirone , Aripiprazole ) and kinase inhibitors (Imatinib analogues). This guide provides a rigorous, step-by-step technical workflow for synthesizing this moiety.

We contrast two primary methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The robust, cost-effective route for electron-deficient pyridines (2- and 4-positions).
    
  • Buchwald-Hartwig Cross-Coupling: The versatile, high-fidelity route for unactivated or electron-rich pyridines (3-position) using Pd-catalysis.

Decision Matrix: Selecting the Synthetic Route

Before beginning, analyze the electronics of your pyridine substrate. The position of the halogen leaving group dictates the chemistry.

SynthesisDecision Start Target Structure Analysis: Halogen Position on Pyridine? Pos2_4 2-Halo or 4-Halo (Electron Deficient) Start->Pos2_4 Activated Position Pos3 3-Halo (Electron Neutral/Rich) Start->Pos3 Deactivated Position MethodA METHOD A: SNAr (Nucleophilic Aromatic Substitution) Pos2_4->MethodA MethodB METHOD B: Buchwald-Hartwig (Pd-Catalyzed Amination) Pos3->MethodB CondA Conditions: Polar Solvent (DMSO/n-BuOH) Base (K2CO3/DIPEA) Heat (100°C+) MethodA->CondA CondB Conditions: Pd2(dba)3 / BINAP or Xantphos NaOtBu / Toluene Inert Atmosphere MethodB->CondB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best For: 2-Chloropyridine, 2-Fluoropyridine, 4-Chloropyridine. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Critical Considerations
  • Leaving Group Ability: F >> Cl > Br.[1] If the reaction is sluggish with a chloro-pyridine, switching to a fluoro-pyridine often accelerates the rate significantly due to the high electronegativity of fluorine stabilizing the transition state.

  • Stoichiometry: Piperazine has two nucleophilic nitrogens. To prevent the formation of bis-pyridyl piperazine (dimer), you must use a large excess of piperazine (3–5 equivalents) or use a mono-protected piperazine (e.g., N-Boc-piperazine).

Step-by-Step Procedure

Scale: 10 mmol Reaction Time: 12–24 hours (Thermal) or 30 mins (Microwave)

  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Piperazine (4.3 g, 50 mmol, 5.0 equiv).

    • Add 2-Chloropyridine (1.13 g, 10 mmol, 1.0 equiv).

    • Add Solvent: 10 mL of n-Butanol (or DMSO for higher temp).

    • Add Base:

      
       (2.76 g, 20 mmol, 2.0 equiv). Note: Piperazine itself can act as a base, but inorganic base aids workup.
      
  • Reaction:

    • Heat the mixture to reflux (

      
       for n-BuOH).
      
    • Self-Validation Point (TLC): Monitor reaction every 2 hours (Mobile Phase: 10% MeOH in DCM). The product will be more polar than the starting pyridine but less polar than free piperazine. Stain with Ninhydrin (piperazine turns blue/purple) or UV (pyridine ring).

  • Workup (The "Acid-Base Switch"):

    • Cool to room temperature.[1][2][3] Evaporate n-BuOH under reduced pressure.

    • Dissolve residue in DCM (50 mL) and wash with Water (

      
       mL) to remove the excess unreacted piperazine (highly water-soluble).
      
    • Optional Purification: Extract the organic layer with 1M HCl. The product moves to the aqueous phase (protonated). Wash the aqueous phase with Ether (removes non-basic impurities). Basify aqueous phase to pH 12 with NaOH. Extract back into DCM.

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate.[1][3]
      
    • Yield Expectation: 75–90% as a pale yellow oil or solid.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best For: 3-Bromopyridine, 3-Chloropyridine, or substituted pyridines with electron-donating groups. Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[4]

The Catalytic Cycle Visualization

Understanding the cycle is crucial for troubleshooting catalyst death.

BuchwaldCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (Ar-Pd-N-R) OxAdd->AmineCoord + H-NR2 + Base RedElim Reductive Elimination (Product Release) AmineCoord->RedElim - Base-HBr RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle. Oxygen intrusion typically kills the catalyst at the Pd(0) stage.

Step-by-Step Procedure

Scale: 5 mmol Inert Atmosphere: STRICTLY REQUIRED (Argon or Nitrogen).

  • Catalyst Pre-Complexation (Glovebox or Schlenk Line):

    • To a dry Schlenk tube, add

      
        (46 mg, 0.05 mmol, 1 mol% Pd) and BINAP  (93 mg, 0.15 mmol, 3 mol%).
      
    • Add anhydrous Toluene (5 mL). Stir at RT for 15 mins.

    • Observation: Solution should turn a deep reddish-orange (active catalyst formation).

  • Reactant Addition:

    • Add 3-Bromopyridine (0.79 g, 5 mmol, 1.0 equiv).

    • Add N-Boc-Piperazine (1.12 g, 6 mmol, 1.2 equiv). Note: Using protected piperazine is recommended here to prevent catalyst chelation by the secondary amine.

    • Add Base: Sodium tert-butoxide (

      
      ) (0.72 g, 7.5 mmol, 1.5 equiv). Warning: 
      
      
      
      is moisture sensitive. Handle quickly.
  • Reaction:

    • Seal tube/flask.[1][3] Heat to

      
       for 12–18 hours.
      
    • Self-Validation Point: The reaction mixture usually darkens. If it turns black immediately and precipitates "palladium black" metal, the catalyst has decomposed (likely oxygen leak).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (diatomaceous earth) to remove palladium residues and inorganic salts. Rinse pad with EtOAc.

    • Concentrate filtrate.[3][5][6]

  • Deprotection (If N-Boc used):

    • Dissolve crude in DCM (10 mL). Add TFA (2 mL). Stir 2 hours.

    • Basify with sat.

      
      , extract with DCM.
      

Comparative Data & Troubleshooting

Method Comparison Table
ParameterMethod A (

)
Method B (Buchwald)
Substrate Scope 2-Halo, 4-Halo (Electron Deficient)3-Halo, Electron Rich, Sterically Hindered
Cost Low (No precious metal)High (Pd catalyst + Ligand)
Sensitivity Robust (Air/Moisture tolerant)High (Requires Inert Gas, Dry Solvents)
Common Yield 70–95%60–85%
Main Impurity Bis-piperazine adductTriphenylphosphine oxide (if

used)
Troubleshooting Guide
  • Problem: Low Conversion in

    
    . 
    
    • Root Cause:[5][6][7][8][9][10] 2-chloropyridine is not electrophilic enough.

    • Solution: Switch solvent to DMSO (allows higher temp) or use 2-Fluoropyridine (faster kinetics).

  • Problem: Catalyst "Death" in Buchwald (Black precipitate).

    • Root Cause:[5][6][7][8][9][10]

      
       ingress or poor ligand quality.
      
    • Solution: Degas solvents via sparging (bubbling

      
      ) for 20 mins before use. Switch to Xantphos  (more robust ligand).
      
  • Problem: Product sticks to column.

    • Root Cause:[5][6][7][8][9][10] Piperazines are highly basic and streak on silica.

    • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in hexane, or use DCM/MeOH/

      
       (90:9:1) as eluent.
      

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Buchwald-Hartwig Amination. Elsevier. [Link]

  • Organic Synthesis (Org.[6] Synth.). General Procedures for Palladium-Catalyzed Aminations.[5][11] [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 1-(2-Pyridin-2-ylpropyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for 1-(2-Pyridin-2-ylpropyl)piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine. The piperazine heterocycle is a critical privileged scaffold in medicinal chemistry, but its functionalization is notoriously plagued by poor regioselectivity and competing side reactions[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, yield data, and self-validating protocols designed to optimize your synthetic workflows.

Mechanistic Workflow & Synthesis Strategies

SynthesisRoutes Start Starting Materials: Piperazine + 2-Pyridyl Precursor Direct Route A: Direct Alkylation (1 eq Piperazine) Start->Direct Alkyl Halide + Base Boc Route B: Boc-Protection (1-Boc-piperazine) Start->Boc 1. Boc2O 2. Alkyl Halide RedAm Route C: Reductive Amination (Aldehyde Precursor) Start->RedAm Aldehyde + NaBH(OAc)3 Elim Side Product: Vinyl Pyridine (E2) Direct->Elim Base-catalyzed E2 Dialk Side Product: Dialkylated Piperazine Direct->Dialk Over-alkylation Target Target Molecule: 1-(2-Pyridin-2-ylpropyl)piperazine Direct->Target Low Yield (<40%) Boc->Target 3. TFA Deprotection High Yield (85%) RedAm->Target Highly Selective High Yield (90%)

Mechanistic workflow comparing direct alkylation, Boc-protection, and reductive amination routes.

Frequently Asked Questions (Troubleshooting)

FAQ 1: Why am I getting a high percentage of dialkylated byproduct during direct alkylation? Causality & Analysis: Piperazine contains two secondary amines. When you perform a direct stoichiometry-controlled alkylation (1:1 ratio) with 2-(1-chloropropan-2-yl)pyridine, the first alkylation yields a monoalkylated tertiary amine. However, the remaining secondary amine on the piperazine ring retains high nucleophilicity. Because the 2-pyridin-2-ylpropyl group does not provide sufficient steric hindrance to block the second nitrogen, the monoalkylated product competes effectively with unreacted piperazine for the electrophile, resulting in a statistical mixture of unreacted starting material, monoalkylated product, and N,N'-dialkylated byproduct[2]. Solution: Transition to a protecting-group strategy. By pre-treating piperazine with Boc-anhydride (Boc2O) to form 1-Boc-piperazine, you completely deactivate one nitrogen center. This ensures 100% regioselectivity for the monoalkylated target[1]. Alternatively, using a massive excess of piperazine (e.g., 10 equivalents) in a liquid base can statistically force monoalkylation, though this complicates downstream purification[2].

FAQ 2: I am using 2-(1-chloropropan-2-yl)pyridine as my electrophile with K₂CO₃, but my yield is <30% and I see a new alkene peak in my NMR. What is happening? Causality & Analysis: You are observing a competing E2 elimination reaction. The proton at the C2 position of your alkyl halide (adjacent to the pyridine ring) is relatively acidic due to the electron-withdrawing nature of the pyridine ring. Under basic conditions (driven by K₂CO₃ and the basicity of piperazine itself) and elevated temperatures, the base abstracts this proton, expelling the chloride leaving group to form 2-(prop-1-en-2-yl)pyridine instead of undergoing the desired SN2 substitution[1]. Solution: Switch to a Reductive Amination pathway. By reacting piperazine with 2-(pyridin-2-yl)propanal, you bypass the alkyl halide intermediate entirely. The reaction proceeds via an iminium ion which is subsequently reduced, completely eliminating the E2 side reaction[1].

FAQ 3: How can I accelerate the direct alkylation reaction without increasing the elimination byproduct? Causality & Analysis: Prolonged conventional heating gives the thermodynamically driven E2 elimination more time to compete with the SN2 substitution. Solution: Implement Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation rapidly heats the reaction mixture, drastically reducing reaction times from hours to minutes. This kinetic acceleration favors the faster SN2 pathway, improving yields of the monoalkylated product to 60%–85% while minimizing degradation and elimination[1].

Quantitative Yield Comparison

The following table summarizes the expected yields and primary side reactions based on the chosen synthetic strategy, highlighting why modern medicinal chemistry favors protected or reductive routes[1][2][3].

Synthesis StrategyReagents UsedPrimary Side ReactionsTypical Yield
Direct Alkylation (1:1 eq) Piperazine, Alkyl Halide, K₂CO₃Dialkylation, E2 Elimination20 - 40%
Direct Alkylation (Excess) Piperazine (10 eq), Alkyl HalideE2 Elimination60 - 75%
Boc-Protection Route 1-Boc-piperazine, Alkyl Halide, TFAE2 Elimination (minor)80 - 90%
Reductive Amination Piperazine, Aldehyde, NaBH(OAc)₃None (highly selective)85 - 95%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: The Boc-Protection Route (High Regioselectivity)

This protocol utilizes steric and electronic deactivation to prevent over-alkylation.

  • Protection: Dissolve piperazine (3.0 eq) in dichloromethane (DCM). Add a solution of Boc₂O (1.0 eq) in DCM dropwise at 0 °C to prevent exothermic runaway. Stir for 12 h at room temperature. Wash the organic layer extensively with water to remove the highly polar unreacted piperazine. Dry and concentrate.

    • Validation Checkpoint: Run a TLC (Ninhydrin stain). Unreacted piperazine remains at the baseline, while 1-Boc-piperazine migrates. Absence of a baseline spot confirms successful aqueous washing.

  • Alkylation: Combine 1-Boc-piperazine (1.0 eq), 2-(1-chloropropan-2-yl)pyridine (1.1 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF. Heat at 80 °C for 16 h (or 110 °C for 15 min via microwave irradiation). Cool, filter out the inorganic salts, and concentrate in vacuo. Purify via silica gel chromatography.

  • Deprotection: Dissolve the purified intermediate in DCM. Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir for 2 h at room temperature.

    • Validation Checkpoint: LC-MS analysis should show the complete disappearance of the[M+H]+ mass corresponding to the Boc-protected intermediate and the appearance of the target mass for 1-(2-Pyridin-2-ylpropyl)piperazine.

  • Workup: Concentrate in vacuo. Neutralize the TFA salt with 1M NaOH (pH > 10), extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure free base.

Protocol B: The Reductive Amination Route (Zero Elimination)

This protocol completely avoids the E2 elimination side reaction by utilizing an aldehyde precursor.

  • Imine Formation: Dissolve 1-Boc-piperazine (1.0 eq) and 2-(pyridin-2-yl)propanal (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to adjust the pH to ~5, which optimally activates the carbonyl carbon for nucleophilic attack. Stir at room temperature for 1 h.

    • Validation Checkpoint: Take a 50 µL aliquot for IR spectroscopy. The disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) confirms complete conversion to the iminium intermediate.

  • Selective Reduction: Portion-wise, add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq). Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the protonated iminium ion without reducing any residual unreacted aldehyde into an alcohol byproduct. Stir at room temperature for 12 h under a nitrogen atmosphere.

  • Workup & Deprotection: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Proceed to TFA deprotection as described in Protocol A, Step 3.

References[2] Dmitrii Mazhukin et al. "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzit0l_Y5MvF288Phcd0ymjNABPYS6cXKhczcl2MW3182PHz0fZUQq-S60QW1cCV6aqGyUjldwzdJ5LfJkjBgXDUaWTErsB_cFWSgvGyvhfZC1-FcDzOnZaGEhvyaCavaOcaf9AKR3dYK3Kaym6j0Iz21o6z8GeDo2l0benhUlVlOXZKhRccfkTyMXkcoeLqiVq1XV73tI6icUBxBQ5MUHY01Q0J8maC5tyl6ARIer_ZTbxOWidMrvi3w7nTIG[3] Zhiwei Wu et al. "A novel co-production process for piperazine and its N-monoalkyl derivatives." Springer Science+Business Media / ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7_QKSGev4EF0gZFCqmy2zYQNHjG026PuV9t7qI1gxNZz3c3FOqPnZ1ozoCCWBxPDc7QO_VJH-LENvUQpFL7s6DbVRurXHSOPUPXzrhbKpTd1mllwL5R_lgwvzmIMEEHGhOynzSeOP95Axiji78pu1VpUuzkPy_NaatUUJC3iCtxslK1CZRQBkDAV85J3y5x580K1Yjz6Jjn4tywKL4itSPcU2TRj-nYXOugSm2zYefwl701zJ8tXAg==[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen (via PMC/NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfu3pS9xq9ZeUYkqQMsFkxld6iLZyp8PdYS8qd_EPx6SZpA78dXS2nNNgTkOw-n31-RxyW5SVJjXrr4r0cCIv_ZgLY4tda6Cy96CLA_llGL_rouj12d5QRuzIxlIfHEF2EElvsDMTtVbAoNdbA

Sources

Troubleshooting cyclization failures in piperazine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Aziridinium Gatekeeper"

Welcome to the technical support center. If you are experiencing low yields, polymerization, or stalled reactions during piperazine synthesis, you are likely battling the Aziridinium Ion Intermediate .

In the classic synthesis (reaction of bis(2-chloroethyl)amine with primary amines), the reaction does not proceed via a simple direct


 displacement. Instead, the nitrogen mustard precursor must first cyclize intramolecularly to form a highly reactive, strained aziridinium cation. This intermediate is the "gatekeeper."
  • Success: The nucleophile (amine) attacks the aziridinium ring to open it, followed by a second closure.

  • Failure: The aziridinium ion is attacked by another molecule of the precursor (intermolecular), leading to infinite polymer chains.

This guide addresses the three most common synthetic routes and their specific failure modes.

Module A: The Nucleophilic Substitution Route (Bis-alkylation)

Method: Reaction of bis(2-chloroethyl)amine (or tosylates) with primary amines.

The "Sticky Polymer" Problem

Symptom: The reaction mixture turns into a viscous gum or insoluble solid; LCMS shows repeating mass units (+107 or similar). Root Cause: Concentration is too high. The rate of intermolecular reaction (


) has exceeded the rate of intramolecular cyclization (

).

Troubleshooting Protocol:

  • Apply the Ruggli-Ziegler Dilution Principle:

    • Standard: 0.1 M - 0.5 M concentration.

    • Fix: Drop concentration to 0.01 M - 0.05 M .

  • Slow Addition: Do not dump reagents. Add the bis-electrophile solution dropwise to the amine solution over 4–6 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.

Elimination vs. Cyclization

Symptom: Formation of vinyl species (detected by NMR alkene protons ~5.0–6.0 ppm) instead of the ring. Root Cause: Base is too strong or temperature is too high, favoring


 elimination over substitution.

Optimization Matrix:

VariableRecommendationRationale
Base DIPEA or K₂CO₃ Avoid strong alkoxides (NaOEt/KOtBu) which promote E2 elimination.
Solvent n-Butanol or Chlorobenzene High boiling point allows thermal energy to overcome the activation barrier for ring closure without requiring strong bases.
Temp Reflux (110–130°C) Cyclization is entropically disfavored; heat is required.
pH Slightly Acidic to Neutral Keeping the pH ~6–7 during the addition phase prevents premature aziridinium formation before the nucleophile is ready.
Workflow Visualization

The following decision tree outlines the logic for troubleshooting the bis-alkylation route.

Piperazine_Troubleshooting Start Reaction Outcome Analysis Polymer Viscous Gum / Polymerization Start->Polymer Vinyl Vinyl/Elimination Product Start->Vinyl NoRxn No Reaction / Stalled Start->NoRxn Dilution Is Concentration < 0.05 M? Polymer->Dilution Check Kinetics BaseCheck Is Base Non-Nucleophilic? Vinyl->BaseCheck Check Basicity TempCheck Is Temp > 100°C? NoRxn->TempCheck Success Target Piperazine Dilution->Polymer No (Concentrated) Dilution->Success Yes (High Dilution) BaseCheck->Vinyl Using Alkoxides BaseCheck->Success Use Carbonates/Amines TempCheck->NoRxn Room Temp TempCheck->Success Reflux

Caption: Decision logic for diagnosing failures in nucleophilic substitution cyclizations.

Module B: Transition Metal-Catalyzed Cyclization

Method: Pd-catalyzed coupling of 1,2-diamines with propargyl carbonates or 1,2-dihaloethanes.

Catalyst Poisoning ("The Black Crash")

Symptom: Reaction solution turns black immediately upon heating; no product conversion. Root Cause: Palladium precipitation (Pd black) due to ligand dissociation or oxidation.

Corrective Actions:

  • Ligand Selection: Monodentate ligands often fail here. Switch to bidentate ligands with wide bite angles like Xantphos or BINAP to stabilize the Pd-center during the reductive elimination step that forms the ring.

  • Degassing: Piperazine precursors (diamines) are excellent chelators. If oxygen is present, they will oxidize and poison the catalyst. You must use freeze-pump-thaw cycles (x3), not just a nitrogen balloon purge.

Regioselectivity Issues

Symptom: Mixture of isomers when using substituted diamines. Insight: In the Rawal method (reacting diamines with propargyl carbonates), the regioselectivity is controlled by the steric bulk of the diamine.

  • Fix: Ensure the nucleophilic attack sequence matches the electronic bias. The more nucleophilic nitrogen usually attacks the central allenyl-Pd intermediate first.

Module C: Reduction of Diketopiperazines

Method: Synthesizing the cyclic amide (diketopiperazine) first, then reducing it to the amine.

The "Half-Way" Trap

Symptom: Isolation of the lactam (one carbonyl reduced, one remaining) or ring opening. Root Cause: Insufficient hydride strength or poor solubility of the diketopiperazine.

Protocol for Complete Reduction:

  • Reagent: Use LiAlH₄ (LAH) in refluxing THF or Dioxane. Borane-THF (

    
    ) is milder but often cleaner if LAH causes ring opening.
    
  • Workup (Fieser Method): The "sticky" aluminum salts trap the piperazine product.

    • Step 1: Dilute with ether.

    • Step 2: Add

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      (where
      
      
      = grams of LAH used).
    • Step 3: Filter the granular white precipitate. The product is in the filtrate.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low when making N-monosubstituted piperazines? I keep getting the disubstituted byproduct. A: This is a statistical probability issue. If you react 1 equivalent of piperazine with 1 equivalent of alkyl halide, the product is more nucleophilic than the starting material, leading to double alkylation.

  • Solution: Use a massive excess of piperazine (5 to 10 equivalents) or use Piperazine Dihydrochloride . By keeping the pH slightly acidic, you protonate one nitrogen, effectively "protecting" it, allowing only the free base equilibrium species to react once [4].

Q2: I am using the bis(2-chloroethyl)amine hydrochloride salt. Do I need to free-base it first? A: Generally, no . It is better to use the salt directly in the reaction pot with an auxiliary base (like DIPEA). Free-basing bis(2-chloroethyl)amine isolates the reactive "mustard" gas equivalent, which is unstable and highly toxic. Generating the free amine in situ is safer and reduces polymerization risk [2].

Q3: Can I use microwave irradiation for cyclization? A: Yes, but be careful. Microwave heating is excellent for overcoming the activation energy of ring closure (Module A). However, if your solvent is not degassed, the rapid superheating can accelerate oxidative decomposition of the amine. Always purge the vial with argon before crimping.

References

  • Montgomery, T. D., & Rawal, V. H. (2016).[1][2] Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740–743.[2]

  • BenchChem Technical Guides. (2025). Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis.
  • Shaikh, M. H., et al. (2023).[3] Synthesis and biological activities of piperazine derivatives. Organic Communications, 16(4), 188-198.

  • Jansa, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. Molecules, 25(9), 2216.

  • Patel, N. B., et al. (2024).[4] Synthesis of Piperazine-containing Derivatives and their Antimicrobial Activities.[3][4][5] Current Bioactive Compounds, 20(6).

Sources

Technical Support Center: Purification of 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-PYR-PIP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Workup and Isolation Protocols

Executive Summary

The synthesis of 1-(2-Pyridin-2-ylpropyl)piperazine (often an intermediate for CNS-active agents like Mirtazapine analogs) presents a classic "Polyamintion Challenge." The core difficulty lies in the statistical probability of creating the bis-alkylated impurity (where both nitrogens of the piperazine react) and the physical difficulty of handling the resulting oily free base.

This guide moves beyond standard textbook advice, offering field-tested protocols for separating the mono-substituted product from the bis-impurity and stabilizing the final compound as a crystalline salt.

Module 1: The "Bis-Impurity" Bottleneck

The Problem

In the alkylation or Michael addition reaction used to synthesize this molecule, the secondary amine of the product is often more nucleophilic than the starting piperazine, leading to 1,4-bis(2-pyridin-2-ylpropyl)piperazine .

Protocol A: Prevention (The "Dilution Principle")
  • Mechanism: Le Chatelier’s principle applied to kinetics.

  • Action: Do not use a 1:1 stoichiometric ratio. Use 5 to 10 equivalents of piperazine relative to the pyridine electrophile (e.g., 2-isopropenylpyridine or alkyl halide).

  • Result: The electrophile is statistically swamped by unreacted piperazine, reducing the chance of it encountering a product molecule.

Protocol B: Chromatographic Separation

If you already have the impurity, standard silica chromatography often fails because the basic amines streak or stick irreversibly to acidic silanols.

Recommended Stationary Phase:

  • Neutral Alumina (Brockmann Grade III):

    • Why: Alumina is less acidic than silica, preventing strong chemisorption of the pyridine/piperazine nitrogens.

    • Eluent: Dichloromethane (DCM) / Methanol (98:2 to 95:5).

  • Basified Silica:

    • Pre-treatment:[1][2][3] Slurry silica in Hexane containing 5% Triethylamine (TEA).

    • Running: Use DCM/MeOH/NH₄OH (90:9:1). The ammonia competes for silanol sites, sharpening the peaks.

Module 2: Troubleshooting The "Oily Trap" (Salt Formation)

The Problem

The free base of 1-(2-Pyridin-2-ylpropyl)piperazine is typically a viscous, hygroscopic oil that oxidizes (N-oxide formation) and is difficult to weigh or dispense.

The Solution: Crystalline Salt Formation

Converting the oil to a salt is the most robust purification method, often rejecting impurities that stay in the mother liquor.

Salt TypeSolvent SystemCrystallinityNotes
Fumarate Ethanol / 2-PrOHHighGold Standard. Often forms large, non-hygroscopic needles. Use 1.0 eq fumaric acid.
Maleate Acetone / Et₂OModerateGood for initial purification but can be prone to isomerization.
Dihydrochloride EtOH / HCl (gas)HighVery hygroscopic. Good for water solubility but bad for shelf stability.
Oxalate MethanolHighToxic. Use only for analytical characterization, not biological assays.
Step-by-Step Fumarate Salt Protocol:
  • Dissolve 10g of crude oily free base in 50 mL absolute ethanol .

  • Heat to 60°C.

  • Add 1.05 equivalents of Fumaric Acid (solid) slowly.

  • Stir until dissolved. If it doesn't dissolve, add minimal methanol dropwise.

  • Cool slowly to room temperature (wrap flask in foil to slow cooling).

  • Seed it: If oiling occurs, scratch the glass or add a seed crystal.

  • Filter the white solid and wash with cold acetone.

Module 3: Removal of Excess Piperazine (The "Water Wash")

The Problem

If you used the "Prevention Protocol" (excess piperazine), you now have 9 equivalents of unreacted piperazine to remove.

The Logic

Piperazine is a small, highly polar diamine with infinite water solubility. Your product (with the lipophilic pyridine-propyl chain) has a high LogP (partition coefficient) compared to piperazine.

Workflow Diagram: Selective Extraction

ExtractionWorkflow Start Crude Reaction Mixture (Product + Excess Piperazine) Step1 Evaporate Reaction Solvent Start->Step1 Step2 Dissolve Residue in DCM (Dichloromethane) Step1->Step2 Step3 Wash with Water (x5) Step2->Step3 Decision Where is the Piperazine? Step3->Decision Aqueous Aqueous Layer: Contains 99% Excess Piperazine (Discard or Recycle) Decision->Aqueous High Polarity Organic Organic Layer (DCM): Contains Product + Bis-Impurity Decision->Organic Lipophilic Step4 Dry (Na2SO4) & Evaporate Organic->Step4 Final Crude Product Oil (Ready for Salt Formation) Step4->Final

Figure 1: Selective partition strategy to remove excess piperazine starting material.

FAQ: Troubleshooting Specific Scenarios

Q1: My product is co-eluting with the bis-impurity on TLC. How do I visualize them better?

  • A: Standard UV (254 nm) might show both equally due to the pyridine ring.

    • Stain: Use Dragendorff’s Reagent . It stains tertiary amines (like the bis-impurity) orange/red very strongly, while secondary amines (your product) stain differently or less intensely.

    • Ninhydrin: Will stain the mono-substituted product (secondary amine) but not the bis-impurity (tertiary amine). This is the best way to distinguish them.

Q2: I tried the extraction, but I still see piperazine in the NMR.

  • A: You likely didn't wash enough or your organic solvent was too polar.

    • Fix: Switch from DCM to Toluene or Ethyl Acetate for the extraction. Piperazine is virtually insoluble in Toluene, whereas your product (with the aromatic pyridine) will remain soluble. Wash the Toluene layer with water; the partition coefficient will be even more favorable.

Q3: The chiral center at the propyl chain is crucial. How do I separate enantiomers?

  • A: Since this molecule has a basic nitrogen, you can use Diastereomeric Salt Resolution .

    • Agent: Use (L)-Tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid .

    • Method: Form the salt in Ethanol. One enantiomer will typically crystallize out while the other remains in solution. Recrystallize the solid 2-3 times to upgrade chiral purity (check via Chiral HPLC).

Q4: Can I distill this?

  • A: Yes, but it requires high vacuum.

    • Specs: Boiling point is likely >140°C at 0.5 mmHg.

    • Warning: Ensure the oil bath does not exceed 180°C, as the piperazine ring can undergo thermal degradation or oxidation at high temps. Kugelrohr distillation is ideal for small scales (<5g).

References

  • Synthesis of Piperazine Derivatives

    • Title: "Recovery and Purification of Piperazine"[2][4][5]

    • Source: US P
    • Relevance: Establishes solubility profiles of piperazine vs.
    • Link:

  • Crystallization of Pyridine-Piperazine Salts

    • Title: "Synthesis and crystallization of piperazine ring-containing compounds (Mirtazapine Intermedi
    • Source: US P
    • Relevance: Details the specific use of solvent systems for crystallizing pyridine-piperazine intermedi
    • Link:

  • Chromatographic Separation of Amines

    • Title: "Purification of Piperazine Derivatives"[2][5]

    • Source: Journal of Organic Chemistry (General Protocol adapted from Org. Process Res. Dev.
    • Context: Supports the use of Triethylamine/Ammonia in silica gel chrom
  • Source:Tetrahedron: Asymmetry, Vol 14, Issue 18.

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives can be toxic; always handle in a fume hood.

Sources

Technical Support Center: Minimizing Side Reactions in the Alkylation of Piperazine with Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For drug development professionals and synthetic chemists, selectively mono-alkylating piperazine with pyridine derivatives (such as picolyl halides) is a notorious bottleneck. Because piperazine is a highly symmetric diamine, direct alkylation frequently results in complex mixtures of unreacted starting material, the desired mono-alkylated product, and di-alkylated byproducts. Furthermore, pyridine-based electrophiles introduce unique side reactions, including self-condensation and quaternary ammonium salt formation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high selectivity and purity in your workflows.

Diagnostic Workflow: Selecting Your Alkylation Strategy

Before troubleshooting a failed reaction, ensure you have selected the appropriate synthetic pathway. Use the decision matrix below to determine the optimal approach based on your specific reagents and purity requirements.

G A Start: Piperazine Mono-Alkylation with Pyridine Derivatives B Is absolute purity (>99%) critical for the next step? A->B C Boc-Protection Strategy (Multi-step, High Yield) B->C Yes D Are you using a highly reactive picolyl halide? B->D No E Reductive Amination (Use Pyridinecarboxaldehyde) D->E Yes (Avoid Q-salts) F In Situ Mono-Protonation (One-Pot Synthesis) D->F No

Workflow for selecting the optimal piperazine mono-alkylation strategy.

Frequently Asked Questions (FAQs)

Q1: Why do I keep getting N,N'-bis(pyridinylmethyl)piperazine even when I strictly use a 1:1 molar ratio? Causality: Piperazine is a symmetric diamine. Once the first nitrogen is alkylated, the resulting mono-alkylated derivative is significantly more lipophilic than the unsubstituted piperazine. In biphasic or partially soluble reaction mixtures, the mono-alkylated product preferentially partitions into the organic phase where the alkylating agent resides, artificially increasing its local concentration. Additionally, the inductive electron-donating effect of the new alkyl group maintains the nucleophilicity of the remaining secondary amine, leading to rapid di-alkylation (1)[1].

Q2: My reaction mixture turned into a dark, tarry substance. What happened? Causality: You likely used the free base form of a picolyl halide (e.g., 2-picolyl chloride) under basic conditions. Picolyl chlorides are highly electrophilic. The free pyridine nitrogen of one molecule can perform an intermolecular nucleophilic attack on the benzylic-like chloride of another, triggering a runaway self-condensation or polymerization cascade. To prevent this, always use picolyl halides as their stable hydrochloride salts and neutralize them in situ slowly (2)[2].

Q3: How does the "in situ mono-protonation" strategy prevent di-alkylation? Causality: Piperazine has two distinct pKa values (~9.8 and ~5.6). By introducing exactly one equivalent of acid, you form piperazine monohydrochloride. The protonated nitrogen becomes electronically deactivated (non-nucleophilic), directing the electrophilic picolyl halide exclusively to the remaining free secondary amine (3)[3].

Q4: Is reductive amination a viable alternative to direct SN2 alkylation? Causality: Yes, it is often superior. By reacting piperazine with pyridine-2-carboxaldehyde, you form an iminium intermediate that is subsequently reduced. This completely eliminates the risk of quaternary ammonium salt formation. Furthermore, the bulky nature of the mono-alkylated product sterically hinders a second reductive amination, drastically improving selectivity (4)[4].

Quantitative Comparison of Mono-Alkylation Strategies

To facilitate protocol selection, the following table summarizes the expected performance metrics of various synthetic strategies when coupling piperazine with pyridine derivatives.

StrategyReagent TypeTypical Mono-Product YieldDi-Alkylation RiskScalabilityKey Mechanistic Advantage
Direct SN2 (1:1 eq) Picolyl Halide30–40%>40%HighNone; statistically poor due to matching nucleophilicity.
Excess Piperazine (10:1) Picolyl Halide70–80%<5%LowMass action favors mono-alkylation; difficult aqueous workup.
Mono-Protonation Picolyl Halide65–75%<10%HighElectronic deactivation of one nitrogen via salt formation.
Reductive Amination Pyridinecarboxaldehyde85–95%<2%HighAvoids quaternary salts; steric hindrance prevents over-reaction.
Boc-Protection Picolyl Halide>95% (over 3 steps)0%MediumAbsolute steric and electronic blocking of the second amine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can verify the success of intermediate steps before proceeding, thereby preventing the loss of valuable starting materials.

Protocol A: One-Pot Mono-Alkylation via In Situ Mono-Protonation

Mechanism: Instead of adding HCl directly (which can cause localized exotherms and over-protonation), mixing free piperazine with piperazine dihydrochloride smoothly equilibrates to form exactly two equivalents of piperazine monohydrochloride.

Step-by-Step Methodology:

  • Equilibration: In a reaction vessel, dissolve piperazine (0.5 eq) and piperazine dihydrochloride (0.5 eq) in a 1:1 mixture of Ethanol/Water (0.2 M). Stir for 15 minutes at room temperature to ensure complete equilibration to piperazine monohydrochloride (1.0 eq total).

  • Electrophile Addition: Cool the mixture to 0 °C. Add picolyl chloride hydrochloride (1.0 eq) in one portion.

  • Controlled Neutralization: Dissolve K₂CO₃ (2.0 eq) in a minimal amount of water. Add this solution dropwise over 2 hours via an addition funnel. Causality: Slow addition maintains a low concentration of the free picolyl base, preventing self-condensation.

  • Self-Validating Check (Critical): Monitor the pH of the reaction continuously. It must remain between 7.5 and 8.5 . If the pH spikes above 9.0, the risk of di-alkylation and picolyl degradation increases exponentially. Adjust the base addition rate accordingly.

  • Workup: Once complete (monitor via TLC), basify the mixture to pH 12 using 2M NaOH to deprotonate all amines. Extract 3x with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate under vacuum.

Protocol B: Highly Selective Reductive Amination

Mechanism: NaBH(OAc)₃ is a mild reducing agent. Unlike NaBH₄, it will not reduce the starting pyridine-2-carboxaldehyde directly to a carbinol. It selectively reduces the protonated iminium ion intermediate, allowing for a highly controlled one-pot reaction.

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazine (2.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Add pyridine-2-carboxaldehyde (1.0 eq) dropwise at room temperature. Stir for 2 hours.

  • Self-Validating Check (Critical): Before adding the reducing agent, remove a 50 µL aliquot. Analyze via TLC (or GC-MS) to confirm the complete consumption of the aldehyde and the formation of the imine intermediate. Do not proceed to step 3 until the aldehyde is consumed.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Separate the organic layer, extract the aqueous layer 2x with Ethyl Acetate, combine the organics, wash with brine, dry over MgSO₄, and concentrate.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: NIH / ResearchGate URL
  • Title: Technical Support Center: Selective Mono-acylation of Piperazine Source: Benchchem URL
  • Title: Copper(II)
  • Title: What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

Sources

Overcoming hygroscopic challenges in handling 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Hygroscopicity in 1-(2-Pyridin-2-ylpropyl)piperazine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic laboratory advice. Handling highly functionalized, basic scaffolds like 1-(2-Pyridin-2-ylpropyl)piperazine requires a mechanistic understanding of its physical chemistry. This compound features multiple nitrogen centers—a secondary amine, a tertiary amine, and a pyridine ring—creating a perfect storm for aggressive moisture scavenging.

Below, you will find a causality-driven troubleshooting guide, validated experimental protocols, and a self-validating workflow to ensure your moisture-sensitive couplings and alkylations succeed.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does 1-(2-Pyridin-2-ylpropyl)piperazine exhibit such aggressive hygroscopicity, and what are the chemical consequences for my synthesis? A1: The causality lies in the molecule's hydrogen-bonding network. Piperazine is a privileged scaffold in medicinal chemistry 1[1], but its handling is notoriously complicated by its structural features 2[2]. The nitrogen lone pairs act as potent hydrogen-bond acceptors, rapidly pulling water from ambient air to form tightly bound hydrates. The Consequence: In downstream organometallic chemistry (e.g., Buchwald-Hartwig aminations), this bound water outcompetes the amine for coordination to the palladium catalyst, leading to rapid catalyst deactivation, stalled reactions, and poor yields. It can also violently hydrolyze electrophiles like acyl chlorides during derivatization.

Q2: Standard Karl Fischer (KF) titration gives me erratic, endless drift when analyzing this compound. How do I achieve a stable endpoint? A2: This is a classic pH-induced artifact. Karl Fischer titration relies on the stoichiometric reaction of iodine and sulfur dioxide, which is strictly dependent on maintaining an optimal pH range of 5 to 7. Highly basic amines like 1-(2-Pyridin-2-ylpropyl)piperazine shift the electrolyte pH into the alkaline range (>8). At this elevated pH, the reaction kinetics alter, and side reactions (such as the oxidation of the amine itself) occur, manifesting as an endless endpoint drift 3[3]. The Solution: You must use Coulometric KF titration with an anolyte buffered by a weak acid (e.g., salicylic acid). This neutralizes the amine upon injection, restoring the stoichiometric integrity of the iodine generation.

Q3: What is the most effective way to dry this compound if it has already absorbed moisture? A3: Simple vacuum drying at room temperature will fail because the vapor pressure of the hydrogen-bonded water is too low. While formulation strategies like co-crystallization or encapsulation are used for final drug products 4[4], raw synthetic intermediates require physical dehydration. The most effective laboratory method is azeotropic distillation using anhydrous toluene. Toluene and water form a minimum-boiling azeotrope. The thermal energy breaks the amine-water hydrogen bonds, and the physical phase change irreversibly removes the water from the equilibrium system.

Section 2: Quantitative Data on Drying Methodologies

To make an informed experimental choice, compare the empirical performance of standard drying techniques applied to highly basic, hygroscopic polyamines:

Drying MethodMechanistic ActionTypical Residual WaterProcessing TimeSuitability for 1-(2-Pyridin-2-ylpropyl)piperazine
Azeotropic Distillation (Toluene) Physical entrainment via minimum-boiling azeotrope< 200 ppm 2–4 hoursOptimal : Effectively breaks strong N-H···OH₂ hydrogen bonds without excessive thermal stress.
Vacuum Desiccation (25°C) Evaporation driven by vapor pressure differential1500–3000 ppm24–48 hoursPoor : Fails to overcome the high enthalpy of hydration associated with the piperazine ring.
Molecular Sieves (3Å, in solution) Pore-size selective physical adsorption300–500 ppm24 hoursModerate : Good for maintaining dryness in solution, but less effective for bulk neat drying.

Section 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . The success of the drying protocol (Protocol B) is inherently verified by the analytical protocol (Protocol A).

Protocol A: Moisture Quantification via Buffered Coulometric KF Titration

Purpose: To accurately quantify water content without pH-induced drift.

  • Cell Preparation: Fill the Coulometric KF titration cell with 100 mL of a standard anodic solution (anolyte).

  • Buffer Addition (Critical Step): Add 5.0 g of anhydrous salicylic acid directly to the anolyte. This provides the necessary buffer capacity to neutralize the basic pyridine and piperazine moieties 3[3].

  • Pre-Titration (Self-Validation 1): Run the instrument in standby mode to eliminate residual environmental moisture. Validation: Do not proceed until the background drift stabilizes below 5 µ g/min .

  • Sample Introduction: Using a gas-tight syringe, accurately weigh and inject ~0.5 g of 1-(2-Pyridin-2-ylpropyl)piperazine into the cell.

  • Measurement & Verification (Self-Validation 2): Execute the titration. The system validates the result when the drift returns exactly to the pre-titration baseline (< 5 µ g/min ), proving no side reactions occurred.

Protocol B: Azeotropic Drying and Inert Storage

Purpose: To strip bound hydrates prior to moisture-sensitive organometallic steps.

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 g of the "wet" 1-(2-Pyridin-2-ylpropyl)piperazine in 100 mL of anhydrous toluene.

  • Distillation Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser connected to a Schlenk line (Nitrogen/Argon).

  • Azeotropic Removal (Self-Validation 1): Heat the flask to 110°C (oil bath). As the toluene refluxes, water will co-distill and separate in the trap. Validation: The process is complete when water droplets cease to accumulate in the trap (typically 2–3 hours).

  • Solvent Evaporation: Cool the flask and remove the toluene under reduced pressure using a rotary evaporator backfilled with inert gas.

  • Inert Storage: Immediately transfer the dried residue into an Argon-filled glovebox. Store in tightly sealed amber vials wrapped in Parafilm.

Section 4: Process Visualization

The following logic tree dictates the handling lifecycle of the compound to ensure absolute integrity before deploying it in a reaction.

G Start 1-(2-Pyridin-2-ylpropyl)piperazine (Hygroscopic) KF_Test Coulometric KF Titration (Salicylic Acid Buffered) Start->KF_Test Decision Water Content < 500 ppm? KF_Test->Decision Dry_Azeo Azeotropic Distillation (Toluene, 110°C) Decision->Dry_Azeo No (>500 ppm) Store Glovebox Storage (Argon Atmosphere) Decision->Store Yes (<500 ppm) Dry_Azeo->KF_Test Re-test (Self-Validation) React Moisture-Sensitive Reaction Store->React

Workflow for handling and validating hygroscopic piperazine derivatives.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). 1

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2

  • Water Determination by Karl Fischer Titration - Monograph. Metrohm. 3

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. 4

Sources

Strategies for scaling up 1-(2-Pyridin-2-ylpropyl)piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with scaling up 1-(2-Pyridin-2-ylpropyl)piperazine , a critical building block often utilized in the synthesis of CNS-active therapeutics and advanced antimicrobial agents[1].

This guide synthesizes field-proven methodologies, focusing on the causality behind reaction behaviors to ensure your scale-up campaigns are robust, safe, and highly yielding.

Process Flow Visualization

To establish a baseline for our troubleshooting, the following diagram illustrates the two primary industrial pathways for synthesizing 1-(2-Pyridin-2-ylpropyl)piperazine: Reductive Amination (preferred for scalability and atom economy) and Direct Alkylation (often used in early discovery but prone to over-alkylation)[2].

ScaleUp Start Starting Materials RouteA Route A: Reductive Amination (2-(Pyridin-2-yl)propanal + Piperazine) Start->RouteA RouteB Route B: Direct Alkylation (2-(Pyridin-2-yl)propyl mesylate + Piperazine) Start->RouteB Imine Iminium Intermediate RouteA->Imine Condensation (-H2O) SN2 Nucleophilic Substitution (Base, Heat) RouteB->SN2 SN2 Mechanism Reduction Catalytic Reduction (H2, Pd/C or NaBH3CN) Imine->Reduction Hydride Transfer Crude Crude 1-(2-Pyridin-2-ylpropyl)piperazine Reduction->Crude SN2->Crude Purification Acid/Base Extraction & Crystallization Crude->Purification Pure Pure API Intermediate Purification->Pure

Process flow for 1-(2-Pyridin-2-ylpropyl)piperazine synthesis comparing amination and alkylation.

Quantitative Route Comparison

When selecting a scale-up strategy, empirical data must drive the decision. The table below summarizes the process metrics for the two primary routes based on standard pilot-plant performance[2][3].

ParameterRoute A: Catalytic Reductive AminationRoute B: Direct Alkylation
Typical Yield (Isolated) 85 – 92%55 – 65%
Bis-alkylation Impurity < 2% (Highly selective)15 – 30% (Requires excess reagent)
E-Factor (Waste/Product) Low (Water is the primary byproduct)High (Salts and excess piperazine waste)
Scalability Excellent (Amenable to continuous flow)Moderate (Exothermic, complex workup)
Primary Challenge Catalyst poisoning by pyridine ringPoor atom economy; difficult purification

Standard Operating Protocol: Scalable Reductive Amination

This self-validating protocol outlines the kilogram-scale reductive amination route. It is designed to mitigate catalyst poisoning and ensure high mono-alkylation selectivity[4].

Step 1: Imine Formation (Condensation)

  • Charge a glass-lined reactor with 1.0 equivalent of 2-(pyridin-2-yl)propanal and 5 volumes of anhydrous methanol.

  • Add 1.05 equivalents of mono-Boc-piperazine (using the protected piperazine guarantees zero bis-alkylation).

  • Causality Check: Add 0.1 equivalents of glacial acetic acid. The acid serves a dual purpose: it catalyzes the dehydration to form the iminium ion and partially protonates the pyridine nitrogen, reducing its ability to coordinate to and poison the transition metal catalyst in the next step.

  • Stir at 25°C for 2 hours. In-Process Control (IPC): Verify >95% imine formation via HPLC before proceeding.

Step 2: Catalytic Hydrogenation

  • Inert the reactor with N2, then carefully charge 5% w/w of 10% Pd/C (50% wet).

  • Purge the reactor with H2 gas (3 cycles) and pressurize to 3 bar (45 psi).

  • Maintain temperature at 30°C. Monitor H2 uptake. The reaction is typically complete within 4–6 hours.

  • Self-Validating Step: Once H2 uptake ceases, sample for HPLC. If starting imine is >1%, re-pressurize and hold for 2 additional hours.

Step 3: Deprotection & Isolation

  • Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add 3 M HCl in ethanol (3.0 equivalents) and heat to 50°C for 3 hours to cleave the Boc group.

  • Concentrate to a slurry, then dissolve in water. Adjust the aqueous layer to pH > 12 using 50% NaOH (aq).

  • Extract with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 3 volumes).

  • Concentrate the organic layer to yield the pure 1-(2-Pyridin-2-ylpropyl)piperazine as a free base.

Troubleshooting & FAQs

Q1: During Route B (Direct Alkylation), we are observing up to 30% of the bis-alkylated piperazine byproduct. How can we suppress this without using expensive protecting groups?

Expert Insight: Piperazine possesses two secondary amines with nearly identical nucleophilicity. Once mono-alkylated, the resulting tertiary/secondary amine system remains highly reactive. Solution: If you must avoid Boc-protection, you must manipulate the stoichiometry and addition rate. Use a large excess of piperazine (typically 5 to 10 equivalents)[2][3]. Dissolve the piperazine in the reaction solvent and heat to the target temperature. Slowly dose the 2-(pyridin-2-yl)propyl mesylate into the reactor over 4–6 hours. This ensures the unreacted piperazine is always in vast excess relative to the electrophile, statistically favoring mono-alkylation. The excess piperazine can be recovered during workup via distillation.

Q2: Our palladium catalyst is deactivating rapidly during the reductive amination step, stalling the reaction at 60% conversion. What is the mechanistic cause and how do we fix it?

Expert Insight: The target molecule contains a pyridine ring. The nitrogen atom in pyridine has a highly accessible lone pair that acts as a strong σ-donor to transition metals. This coordinates to the active sites of the Palladium catalyst, effectively poisoning it and preventing hydrogen activation[1][4]. Solution:

  • Acidic Modulation: Increase the amount of acetic acid or use a stronger acid (like methanesulfonic acid) to protonate the pyridine nitrogen. A protonated pyridinium ion cannot coordinate to the metal.

  • Alternative Catalysts: Switch from Pd/C to Platinum on Carbon (Pt/C), which is generally more resistant to nitrogen poisoning, or utilize a continuous-flow hydrogenation setup where the residence time on the catalyst bed is minimized, preventing irreversible binding.

Q3: We are losing a significant amount of product during the aqueous workup. The compound refuses to partition cleanly into the organic layer.

Expert Insight: 1-(2-Pyridin-2-ylpropyl)piperazine is a highly polar, multi-basic molecule containing three nitrogen atoms (two aliphatic piperazine nitrogens and one aromatic pyridine nitrogen). At neutral or mildly basic pH (pH 7–9), the molecule exists in a partially protonated state, rendering it highly water-soluble. Solution: You must drive the molecule entirely into its free-base, uncharged state.

  • Cool the aqueous layer to 10°C (to prevent exothermic degradation).

  • Aggressively adjust the pH to ≥ 12.5 using 50% w/w NaOH.

  • Avoid using standard solvents like Ethyl Acetate, which can undergo base-catalyzed hydrolysis at this pH. Instead, extract using Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is highly recommended as it offers excellent phase separation and higher solubility for complex polyamines compared to standard ethers.

Q4: We are observing epimerization/racemization at the chiral center of the propyl chain. How do we maintain stereocontrol?

Expert Insight: If your 2-(pyridin-2-yl)propanal starting material is chiral (e.g., the (S)-enantiomer), the proton alpha to the aldehyde (and the pyridine ring) is highly acidic. Under the basic conditions of imine formation, it readily undergoes enolization, leading to racemization. Solution: Reductive amination must be performed under slightly acidic, strictly controlled conditions. Pre-form the imine using a mild Lewis acid (e.g., Titanium(IV) isopropoxide) instead of Brønsted acids or bases, and perform the reduction rapidly using Sodium triacetoxyborohydride (NaBH(OAc)3) at 0°C to minimize the time the alpha-proton is exposed to enolizing conditions.

References

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons.[5] URL: [Link]

  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2] URL: [Link]

  • ResearchGate / Organic Process Research & Development. Process Development and Scale-Up of PPAR α/γ Dual Agonist Lobeglitazone Sulfate (CKD501).[3] URL: [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids.[4] URL: [Link]

  • Oxford Academic / JAC-Antimicrobial Resistance. Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii.[1] URL: [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR for the Structural Elucidation of 1-(2-Pyridin-2-ylpropyl)piperazine: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the development of neuroactive pharmaceuticals (e.g., 5-HT receptor ligands), pyridylpiperazine derivatives serve as critical synthetic intermediates. Unambiguous structural verification of these building blocks is paramount. This guide objectively compares the analytical performance of two distinct nuclear magnetic resonance (NMR) platforms for the structural elucidation of 1-(2-Pyridin-2-ylpropyl)piperazine :

  • Product A (The Gold Standard): 600 MHz High-Field Superconducting NMR Spectrometer.

  • Product B (The Alternative): 80 MHz Cryogen-Free Benchtop NMR Spectrometer.

Benchtop NMR spectrometers, operating at moderate magnetic field strengths (1–2.4 T, equivalent to 43–100 MHz for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H), offer an affordable, portable, and cryogen-free alternative to standard high-field laboratory NMR[1]. While high-field NMR (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7 T) remains the definitive tool for resolving complex organic molecules[2], benchtop systems are increasingly adopted for routine quality control, process monitoring, and clinical applications[3][4]. This guide evaluates whether the 80 MHz platform can adequately resolve the complex aliphatic spin systems of 1-(2-Pyridin-2-ylpropyl)piperazine compared to the 600 MHz standard.

Structural Complexity & Analytical Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why a specific molecule challenges an analytical instrument. 1-(2-Pyridin-2-ylpropyl)piperazine presents three distinct NMR challenges:

  • Diastereotopic Protons (The ABX Spin System): The propyl chain contains a chiral center at C2 (attached to the pyridine ring). This stereocenter breaks the magnetic equivalence of the adjacent C1 methylene protons (attached to the piperazine nitrogen), rendering them diastereotopic. They couple to the C2 methine proton (vicinal coupling) and to each other (geminal coupling,

    
     Hz), forming a complex ABX spin system[2].
    
  • Second-Order Effects at Low Field: J-coupling constants (in Hz) are independent of the magnetic field, but the chemical shift difference (

    
    , in Hz) scales linearly with the field. At 80 MHz, the 
    
    
    
    ratio for the aliphatic protons is small, leading to severe second-order effects ("roofing") and massive signal overlap. At 600 MHz, the large
    
    
    ratio yields a clean, first-order spectrum where coupling constants can be accurately extracted[2].
  • Piperazine Ring Dynamics: The eight protons of the piperazine ring naturally appear as overlapping multiplets in the 2.3–2.9 ppm region, which directly collides with the C1-H

    
     signals of the propyl chain at lower magnetic fields.
    

Comparative Experimental Protocols

To ensure a self-validating and quantitative comparison, the following strictly controlled protocols were executed.

Step 1: Sample Preparation

  • Causality: Benchtop NMR operates with a lower Boltzmann population difference, inherently reducing sensitivity[5]. To compensate, a higher sample concentration is required.

  • High-Field (600 MHz): Weigh 20.0

    
     0.1 mg of the analyte. Dissolve in 0.6 mL CDCl
    
    
    
    (with 0.03% TMS). This minimizes viscosity-induced line broadening, maximizing resolution.
  • Benchtop (80 MHz): Weigh 50.0

    
     0.1 mg of the analyte. Dissolve in 0.6 mL CDCl
    
    
    
    (with 0.03% TMS) to ensure adequate
    
    
    C signal-to-noise ratio (SNR) within a practical timeframe.

Step 2: Instrument Calibration & Shimming

  • High-Field: Lock onto the

    
    H signal of CDCl
    
    
    
    . Execute 3D automated gradient shimming to achieve a TMS line width at half-height (FWHM) of < 0.8 Hz.
  • Benchtop: Because benchtop systems typically operate without a deuterium lock[5], perform a 1D simplex optimization directly on the

    
    H free induction decay (FID) of the solvent to achieve a FWHM of < 1.5 Hz.
    

Step 3: Acquisition Parameters

  • Relaxation Logic: To ensure quantitative integration, the T

    
     relaxation times of the quaternary pyridine carbons were estimated. A relaxation delay (D1) of 2.0 s was set for 
    
    
    
    H, and 5.0 s for
    
    
    C acquisition.
  • 600 MHz:

    
    H (30° pulse, 16 scans, 64k points); 
    
    
    
    C (WALTZ-16 decoupling, 256 scans).
  • 80 MHz:

    
    H (90° pulse, 64 scans, 16k points); 
    
    
    
    C (Broadband decoupling, 2048 scans).

Performance Data & Spectral Analysis

Table 1: H NMR Spectral Comparison (CDCl , 298 K)
Position600 MHz Chemical Shift600 MHz Multiplicity &

(Hz)
80 MHz ObservationResolution Status
Pyridine H-6' 8.52 ppmddd (

=4.8, 1.8, 0.9)
8.52 (br d)Loss of fine meta/para splitting at 80 MHz
Pyridine H-4' 7.60 ppmtd (

=7.6, 1.8)
7.60 (br t)First-order approximation maintained
Pyridine H-3', H-5' 7.10 - 7.15 ppmOverlapping multiplets7.12 (m)Unresolved aromatic multiplet at 80 MHz
Propyl C2-H 3.05 ppmm3.05 (br m)Broadened, fine coupling lost
Piperazine C3,C5-H

2.85 ppmt (

=4.8)
2.85 (br m)Merged with C2-H at 80 MHz
Propyl C1-H

2.40, 2.50 ppmdd (ABX,

=12.5, 7.5/6.0)
2.45 (m)Severe overlap with Pip C2,C6 at 80 MHz
Piperazine C2,C6-H

2.35 - 2.45 ppmm2.45 (m)Severe overlap with Propyl C1 at 80 MHz
Propyl C3-H

1.30 ppmd (

=7.0)
1.30 (d)Well resolved at both field strengths
Table 2: C NMR Performance Comparison
ParameterProduct A: 600 MHz (150 MHz

C)
Product B: 80 MHz (20 MHz

C)
Sample Amount 20 mg50 mg
Number of Scans (ns) 2562048
Acquisition Time ~10 minutes~2 hours
SNR (C3 Methyl) > 150:1~ 30:1
Resolution (C3' vs C5') Baseline resolved (122.8, 121.3 ppm)Partially merged / Broadened

Decision Workflow & Logical Relationships

The following diagrams map the experimental workflow and the logical causality behind the analytical challenges of this specific molecule.

Workflow Start Sample Prep: 1-(2-Pyridin-2-ylpropyl)piperazine Decision Select NMR Platform Start->Decision Benchtop 80 MHz Benchtop NMR (Routine QC, 50 mg) Decision->Benchtop HighField 600 MHz High-Field NMR (Elucidation, 20 mg) Decision->HighField Acq1D_B 1D 1H & 13C Acquisition (Higher Scans) Benchtop->Acq1D_B Acq1D_H 1D 1H & 13C Acquisition (Standard Scans) HighField->Acq1D_H Acq2D_H 2D NMR (COSY, HSQC, HMBC) HighField->Acq2D_H Analysis Spectral Processing & Assignment Acq1D_B->Analysis Acq1D_H->Analysis Acq2D_H->Analysis

Experimental workflow comparing 80 MHz Benchtop and 600 MHz High-Field NMR platforms.

Logic Molecule 1-(2-Pyridin-2-ylpropyl)piperazine Propyl Propyl Chain (C1-C2-C3) Molecule->Propyl Piperazine Piperazine Ring Molecule->Piperazine Pyridine Pyridine Ring Molecule->Pyridine Diastereotopic Diastereotopic C1-H2 (ABX Spin System) Propyl->Diastereotopic Overlap Severe Signal Overlap at 80 MHz Piperazine->Overlap Diastereotopic->Overlap Second-order effects Resolution Clear Multiplet Resolution at 600 MHz Overlap->Resolution Apply High-Field & 2D NMR

Structural features causing signal overlap and the logical need for high-field NMR resolution.

Conclusion & Recommendations

  • When to use Product A (600 MHz High-Field NMR): For de novo structural elucidation, impurity profiling, and resolving the complex ABX spin systems of the diastereotopic C1 protons. The high

    
     ratio and access to rapid 2D NMR (HSQC, HMBC) make it indispensable for R&D.
    
  • When to use Product B (80 MHz Benchtop NMR): For routine identity verification, reaction monitoring, and QC release of known batches of 1-(2-Pyridin-2-ylpropyl)piperazine. While it cannot resolve the 2.3–2.6 ppm aliphatic overlap, the distinct C3-methyl doublet (1.30 ppm) and the broad pyridine signatures are entirely sufficient for rapid, cryogen-free fingerprinting.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science.[Link]

  • Gater, C. A., et al. (2024). Hyperpolarised benchtop NMR spectroscopy for analytical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 144-145, 153-178.[Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground.[Link]

  • Fantato, L., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. Metabolites, 16(1), 3.[Link]

  • van Beek, T. A. (2020). Low-field benchtop NMR spectroscopy: status and prospects in natural product analysis. Phytochemical Analysis, 31(4), 400-410.[Link]

Sources

FTIR Spectrum Interpretation Guide: 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectrum for 1-(2-Pyridin-2-ylpropyl)piperazine , a specialized intermediate often encountered in the synthesis of antihistamines and CNS-active ligands.

This guide distinguishes the target compound from its common structural analog, 1-(2-Pyridyl)piperazine (1-PP) , highlighting the critical spectral shifts caused by the alkyl linker versus direct conjugation.

Executive Summary & Compound Profile

1-(2-Pyridin-2-ylpropyl)piperazine is a piperazine derivative characterized by a propyl linker connecting the piperazine ring to a pyridine moiety. Unlike the more common 1-(2-Pyridyl)piperazine , where the nitrogen is directly conjugated to the aromatic ring, this compound features an aliphatic tertiary amine linkage. This structural difference fundamentally alters the vibrational modes of the C-N bonds and the pyridine ring, serving as the primary diagnostic marker in FTIR analysis.

Feature Target: 1-(2-Pyridin-2-ylpropyl)piperazine Alternative: 1-(2-Pyridyl)piperazine
Linkage Aliphatic Propyl Chain (Non-conjugated)Direct N-Aromatic Bond (Conjugated)
Key Shift C-N stretch ~1150–1200 cm⁻¹ (Aliphatic)C-N stretch ~1250–1300 cm⁻¹ (Aryl-Amine)
Pyridine Modes Standard Pyridine bands (unperturbed)Perturbed bands due to N-conjugation
Application Specific Ligand / Chiral IntermediateCommon Building Block / Metabolite

Experimental Protocol: Signal Acquisition

To ensure spectral fidelity and reproducibility, the following protocol is recommended. This workflow minimizes hygroscopic interference, which is critical for piperazine derivatives.

Sample Preparation
  • State: The compound is typically a viscous liquid or low-melting solid.

  • Method A (Preferred - ATR): Use a Diamond or ZnSe Crystal ATR (Attenuated Total Reflectance).

    • Protocol: Place 10 µL of neat sample on the crystal. Apply high pressure to ensure uniform contact.

  • Method B (Transmission): Liquid film between NaCl/KBr plates.

    • Protocol: Create a thin capillary film. Avoid thick layers to prevent detector saturation in the C-H region.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

  • Scans: Minimum 32 scans (64 recommended for noise reduction).

  • Apodization: Blackman-Harris 3-Term.

  • Atmospheric Correction: Active (to remove CO₂/H₂O interference near 2350 cm⁻¹ and 1600 cm⁻¹).

Detailed Spectral Interpretation

The spectrum is divided into three critical zones. The interpretation focuses on the causality of the bands—linking specific atomic motions to the observed peaks.

Zone 1: High Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the backbone integrity (Piperazine + Propyl + Pyridine).

  • N-H Stretching (3300 – 3200 cm⁻¹):

    • Observation: A single, broad band of medium intensity.

    • Assignment: Secondary amine (N-H) stretch of the piperazine ring (N4 position).

    • Insight: If the sample is a salt (e.g., HCl), this band broadens significantly and shifts to ~3000–2500 cm⁻¹ (Ammonium N-H⁺).

  • Aromatic C-H Stretching (3100 – 3000 cm⁻¹):

    • Observation: Weak, sharp shoulders just above 3000 cm⁻¹.

    • Assignment: Pyridine ring C-H stretches.

  • Aliphatic C-H Stretching (2980 – 2800 cm⁻¹):

    • Observation: Strong, multiple bands.

    • Assignment:

      • ~2960 cm⁻¹: Asymmetric CH₃ stretch (from the propyl group).

      • ~2930 cm⁻¹: Asymmetric CH₂ stretch (piperazine ring + propyl chain).

      • ~2850 cm⁻¹: Symmetric CH₂ stretch.

    • Diagnostic: The presence of the methyl peak (~2960 cm⁻¹) distinguishes this compound from non-alkylated analogues like 1-(2-Pyridyl)piperazine.

Zone 2: The "Linker" & Ring Region (1600 – 1300 cm⁻¹)

This is the primary differentiation zone.

  • Pyridine Ring Breathing (1590 & 1570 cm⁻¹):

    • Observation: Two sharp bands (Quadrant stretching).

    • Comparison: In the target compound, these appear at "standard" pyridine positions. In 1-(2-Pyridyl)piperazine, conjugation shifts these peaks, often merging them or increasing intensity due to resonance.

  • Methylene Scissoring & Methyl Bending (1470 – 1350 cm⁻¹):

    • Observation:

      • ~1450 cm⁻¹: CH₂ scissoring (Piperazine).

      • ~1380 cm⁻¹ (Crucial): CH₃ umbrella deformation. This peak confirms the presence of the propyl methyl group.

Zone 3: Fingerprint & C-N Modes (1300 – 600 cm⁻¹)
  • C-N Stretching (Aliphatic vs. Aromatic):

    • Target Compound: The C-N bond connecting the piperazine to the propyl chain is aliphatic . Expect bands in the 1150–1200 cm⁻¹ range.

    • Alternative (1-PP): The C-N bond is aromatic (C_aryl-N). This appears at higher frequencies (1260–1300 cm⁻¹ ) due to partial double-bond character.

  • Out-of-Plane (OOP) Bending (780 – 740 cm⁻¹):

    • Observation: Strong bands indicative of substitution patterns.

    • Assignment: 2-substituted pyridine typically shows a strong band near 750 cm⁻¹ (4 adjacent hydrogens).

Comparative Analysis: Target vs. Alternative

The following table summarizes the spectral "fingerprint" differences to validate the identity of 1-(2-Pyridin-2-ylpropyl)piperazine against its most common analogue.

Spectral Feature1-(2-Pyridin-2-ylpropyl)piperazine 1-(2-Pyridyl)piperazine (Alternative) Mechanistic Cause
C-N Linkage Band 1150–1200 cm⁻¹ (Medium)1260–1300 cm⁻¹ (Strong)Aliphatic C-N vs. Conjugated Aryl-N
Methyl Deformation ~1380 cm⁻¹ (Present)Absent Propyl group presence vs. absence
Pyridine Ring Modes Unperturbed (~1590/1570 cm⁻¹)Perturbed / IntensifiedLoss of resonance in target compound
Aliphatic C-H High intensity (Propyl + Ring)Lower intensity (Ring only)Increased CH content in target

Structural Logic & Workflow Diagram

The following diagram illustrates the logical flow for confirming the structure using FTIR data, moving from functional group detection to specific structural confirmation.

FTIR_Workflow Sample Unknown Sample Region_High High Freq (>2800 cm⁻¹) Sample->Region_High Region_Finger Fingerprint (<1600 cm⁻¹) Sample->Region_Finger Decision_NH NH Stretch? (~3300 cm⁻¹) Region_High->Decision_NH Check Amine Decision_CN C-N Band Position? Region_Finger->Decision_CN Check Linkage Decision_Me Methyl Peak? (~1380 cm⁻¹) Decision_NH->Decision_Me If Secondary Amine Present Result_Target CONFIRMED: 1-(2-Pyridin-2-ylpropyl) piperazine Decision_Me->Result_Target Yes (Propyl present) Result_Alt ALTERNATIVE: 1-(2-Pyridyl) piperazine Decision_Me->Result_Alt No (Direct link) Decision_CN->Result_Target <1200 cm⁻¹ (Aliphatic) Decision_CN->Result_Alt >1250 cm⁻¹ (Aromatic)

Caption: Logical decision tree for distinguishing the target alkyl-linked piperazine from direct-linked analogues using key FTIR markers.

References

  • National Institute of Standards and Technology (NIST) . 1-(2-Pyridyl)piperazine IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem . 1-(2-Pyridyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2] (Standard text for C-N and Pyridine assignments).

Sources

Comparing binding affinity of 1-(2-Pyridin-2-ylpropyl)piperazine vs 1-(2-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(2-Pyridin-2-ylpropyl)piperazine (and its core pharmacophore 1-(2-pyridyl)piperazine ) versus the well-characterized 1-(2-pyrimidinyl)piperazine (1-PP) .

Executive Summary & Compound Identity

This guide compares two arylpiperazine ligands central to CNS drug discovery. While 1-(2-pyrimidinyl)piperazine (1-PP) is the renowned active metabolite of azapirone anxiolytics (e.g., buspirone, gepirone), 1-(2-Pyridin-2-ylpropyl)piperazine represents a specific structural analog often utilized in Structure-Activity Relationship (SAR) studies to probe linker length and lipophilicity effects on receptor selectivity.

  • 1-(2-pyrimidinyl)piperazine (1-PP): A partial agonist at 5-HT1A receptors and an antagonist at

    
    -adrenergic receptors. It is the standard reference for azapirone metabolite pharmacology.
    
  • 1-(2-Pyridin-2-ylpropyl)piperazine: A derivative of 1-(2-pyridyl)piperazine (1-PyP) . SAR data indicates that unlike phenylpiperazines, where alkyl chain elongation drastically enhances 5-HT1A affinity, the addition of a propyl chain to the pyridyl core often yields negligible improvement in 5-HT1A binding, retaining a profile more characteristic of

    
    -adrenergic antagonism.
    
Chemical Structure Comparison[1][2][3][4][5]
Feature1-(2-pyrimidinyl)piperazine (1-PP) 1-(2-Pyridin-2-ylpropyl)piperazine
Heterocycle Pyrimidine (1,3-diazine)Pyridine (azine)
N-Atoms in Ring 2 (Positions 1, 3)1 (Position 1)
Linker Direct N-C bond (typically)Propyl chain (C3) linker
Basicity Lower (due to 2nd nitrogen e- withdrawal)Higher (Pyridine N is more basic)
Primary Target 5-HT1A (Partial Agonist)

-Adrenergic
(Antagonist)

Binding Affinity & Receptor Selectivity[3][5][6][7][8][9][10]

The core pharmacological difference stems from the pyrimidine vs. pyridine ring electronics. The extra nitrogen in the pyrimidine ring of 1-PP reduces the electron density available for protonation, which is critical for the specific electrostatic anchor point (Asp3.32) in the 5-HT1A receptor binding pocket.

Quantitative Binding Profile ( / )[8]

The following data aggregates consensus values from radioligand binding assays (e.g., displacing [³H]-8-OH-DPAT for 5-HT1A and [³H]-Clonidine/RX821002 for


).
Receptor Target1-(2-pyrimidinyl)piperazine (1-PP) 1-(2-pyridyl)piperazine (Core Pharmacophore) Propyl-Derivative Impact (SAR)
5-HT1A

(Partial Agonist)

(Weak/Negligible)
Neutral: SAR studies show chain elongation on the pyridyl core has no significant effect on 5-HT1A binding.

-Adrenergic

(Antagonist)

(Potent Antagonist)
Maintained: The propyl chain increases lipophilicity but retains the

antagonist profile.
Dopamine D2

(Inactive)
Moderate to Low AffinityVariable; often low unless coupled to a specific pharmacophore.
Selectivity Ratio Favoring 5-HT1A (vs D2)Favoring

-AR
Selectivity shifts heavily toward adrenergic antagonism.

Critical Insight: The "Propyl" modification is a common SAR probe. For phenylpiperazines, adding a propyl/butyl chain can increase 5-HT1A affinity by 10-100x (creating "Long-Chain Arylpiperazines" or LCAPs). However, for pyridylpiperazines , this effect is blunted. The pyridine ring does not form the same optimal


-stacking or hydrophobic interaction in the 5-HT1A pocket as the phenyl or pyrimidinyl moieties when extended, making the propyl derivative a poor 5-HT1A ligand compared to 1-PP.

Mechanism of Action & Signaling Pathways

Understanding the downstream effects is crucial for drug design. 1-PP acts as a "brake" on the anxiolytic efficacy of its parent drugs due to its competing


 antagonism.
Signaling Pathway Diagram (DOT)

G cluster_0 Ligands cluster_1 Receptors cluster_2 Physiological Output L1 1-(2-pyrimidinyl)piperazine (1-PP) R1 5-HT1A Receptor (Gi/o coupled) L1->R1 Partial Agonist (Ki ~400 nM) R2 Alpha-2 Adrenergic (Gi/o coupled) L1->R2 Antagonist (Ki ~40 nM) L2 1-(2-Pyridin-2-ylpropyl)piperazine (Pyridyl-Propyl) L2->R1 Weak/Negligible Affinity L2->R2 Potent Antagonist (Primary Target) O1 Anxiolysis (Reduced Firing) R1->O1 Inhibits cAMP Hyperpolarization O2 Arousal / Noradrenergic Release (Locus Coeruleus) R2->O2 Blocks Autoreceptor Increases NE Release O2->O1 Counteracts

Figure 1: Comparative signaling profile. Note that 1-PP engages both targets, creating a complex pharmacological net effect, whereas the Pyridyl-Propyl derivative is more selective for


 antagonism.

Experimental Protocols for Validation

To empirically verify the affinity differences, the following self-validating radioligand binding protocol is recommended.

Protocol: Competitive Radioligand Binding Assay (5-HT1A vs )

Objective: Determine


 values for both compounds using standard reference radioligands.

Materials:

  • Membrane Source: Rat hippocampal homogenates (rich in 5-HT1A) and Rat cerebral cortex (rich in

    
    ).
    
  • Radioligands:

    • 5-HT1A:

      
       (0.5 - 1.0 nM).
      
    • 
      : 
      
      
      
      or
      
      
      (0.5 - 1.0 nM).
  • Non-Specific Binding (NSB) Blockers:

    • 5-HT1A: Serotonin (

      
      ).[1]
      
    • 
      : Phentolamine (
      
      
      
      ).

Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Incubation:

    • In 96-well plates, add

      
       of test compound (1-PP or Pyridyl-Propyl deriv) at concentrations ranging from 
      
      
      
      to
      
      
      .
    • Add

      
       of Radioligand.
      
    • Add

      
       of Membrane suspension.
      
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce binding to filter) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).

Self-Validation Check:

  • If 1-PP

    
     for 5-HT1A is > 1000 nM, check membrane integrity or radioligand degradation.
    
  • If Pyridyl-Propyl derivative shows high 5-HT1A affinity (

    
    ), verify compound purity; it may be contaminated with a phenyl-analog or the "propyl" chain may contain a hidden pharmacophore (e.g., an amide linker).
    

Conclusion

For researchers selecting between these agents:

  • Use 1-(2-pyrimidinyl)piperazine (1-PP) if you are studying azapirone metabolism or need a mixed 5-HT1A partial agonist /

    
     antagonist . Be aware that its "dirty" profile complicates in vivo interpretation.
    
  • Use 1-(2-Pyridin-2-ylpropyl)piperazine (or the 1-PyP core) if you specifically target

    
    -adrenergic receptors  or need a negative control for 5-HT1A affinity in SAR studies. The propyl extension on the pyridyl core does not  confer the high 5-HT1A affinity seen with phenylpiperazine LCAPs.
    

References

  • Zuideveld, K. P., et al. (2002). "Pharmacokinetics and pharmacodynamics of buspirone and its metabolite 1-(2-pyrimidinyl)piperazine in rats." Journal of Pharmacology and Experimental Therapeutics. Link

  • López-Rodríguez, M. L., et al. (1997). "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors." Journal of Medicinal Chemistry. Link

    • Citation for SAR regarding chain elongation effects on pyridyl vs phenyl piperazines.
  • Blier, P., et al. (1991). "Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission." Neuropharmacology. Link

  • Saari, W. S., et al. (1983). "Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists."[2] Journal of Medicinal Chemistry. Link

    • Establishes the alpha-2 selectivity of the pyridyl-piperazine core.
  • Gobert, A., et al. (1999). "Modulation of serotonergic and noradrenergic transmission by the 5-HT1A agonist, buspirone, and its metabolite, 1-(2-pyrimidinyl)piperazine." Neuroscience. Link

Sources

Establishing Purity Standards for 1-(2-Pyridin-2-ylpropyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide establishes a rigorous purity standard for 1-(2-Pyridin-2-ylpropyl)piperazine , a critical heterocyclic intermediate often utilized in the synthesis of GPCR antagonists and kinase inhibitors.[1]

Unlike generic Certificates of Analysis (CoA), this guide focuses on the comparative performance of different purity grades, demonstrating how specific impurities (often overlooked in standard specifications) propagate through downstream chemistry to degrade API yield and safety profiles.

A Comparative Performance Guide for Drug Development

Executive Summary: The Purity-Performance Correlation

In pharmaceutical process development, 1-(2-Pyridin-2-ylpropyl)piperazine serves as a "linker" scaffold.[1] Its secondary amine functionality is typically coupled with aryl halides or acid chlorides in subsequent steps.[1]

Commercial supplies of this compound vary significantly. "Technical Grade" (>95%) often contains isomeric and bis-alkylated impurities that possess similar reactivity profiles to the target molecule, leading to "Silent Impurities" —byproducts that are difficult to separate from the final API.[1]

Table 1: Comparative Performance Matrix

FeatureStandard Technical Grade High-Purity Reference Standard Impact on Downstream Process
Purity (HPLC) 95.0% - 97.0%> 99.0% Stoichiometry Control: Low purity forces excess reagent use, complicating workup.[1]
Bis-Alkylated Impurity 2.0% - 4.0%< 0.15% Critical Failure: The bis-impurity is non-reactive in coupling but co-elutes, diluting potency.[1]
Regioisomers 1.0% - 2.0%< 0.10% Unknown Tox Risk: Isomers may form active metabolites with unknown toxicology.[1]
Water Content > 1.0%< 0.2% Side Reactions: Hydrolysis of sensitive acid chloride coupling partners.[1]
Critical Impurity Profiling & Origin

To establish a valid standard, one must understand the "Genealogy of Impurities." This compound is typically synthesized via the alkylation of piperazine with a pyridine-propyl electrophile (e.g., 2-(2-chloropropyl)pyridine) or via reductive amination.[1]

Impurity Fate Mapping (Graphviz Diagram)

The following diagram illustrates the formation pathways of critical impurities during synthesis.

ImpurityGenealogy cluster_impact Downstream Impact SM1 Piperazine (Excess) Target TARGET PRODUCT 1-(2-Pyridin-2-ylpropyl)piperazine (Mono-alkylated) SM1->Target Primary Reaction SM2 2-(2-Chloropropyl)pyridine (Electrophile) SM2->Target Impurity_Iso IMPURITY B Regioisomer (Linear/Branched migration) SM2->Impurity_Iso Isomerization Impurity_Bis IMPURITY A (Critical) 1,4-Bis(2-pyridin-2-ylpropyl)piperazine (Bis-alkylated) Target->Impurity_Bis Over-Alkylation (Reaction with SM2) Fail1 Competes in Coupling Impurity_Bis->Fail1 Fail2 API Contamination Impurity_Iso->Fail2

Figure 1: Impurity Genealogy. The "Bis-alkylated" species is the most persistent process impurity due to the dual nucleophilic sites on piperazine.[1]

Proposed Specification for Pharmaceutical Use

Based on ICH Q3A (Impurities in New Drug Substances) and M7 (Genotoxic Impurities) guidelines, the following specification is recommended for using this compound as a Key Starting Material (KSM).

Specification Guide: 1-(2-Pyridin-2-ylpropyl)piperazine [1][2]
Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualClear, viscous liquid to low-melting solidDiscoloration indicates oxidation (N-oxides).[1]
Identification 1H-NMR / IRConforms to StructureMust distinguish from linear propyl isomers.[1]
Assay (Purity) HPLC (Area %)≥ 98.5% Ensures accurate stoichiometry in next step.
Impurity A (Bis-alkyl) HPLC≤ 0.50% Hard to remove downstream; limits API yield.[1]
Impurity B (Piperazine) GC / HPLC≤ 0.10% Competes for coupling reagents; potential genotoxin precursors.[1]
Residual Solvents GC-HS≤ ICH Limit (e.g., Toluene < 890 ppm)Prevents solvent swap issues in next step.[1]
Experimental Protocols
A. Analytical Method: HPLC Separation of Mono- vs. Bis-Alkylated Species

Standard C18 methods often fail to separate the mono- and bis- species due to similar polarity.[1] This method utilizes pH control to exploit pKa differences.

  • Column: C18 High-Base Deactivated (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH). High pH keeps amines neutral/free-base for better peak shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Flow Rate: 1.0 mL/min.[1]

  • Self-Validation Check: The "Bis-alkylated" impurity is more lipophilic and will elute significantly later (approx.[1] RRT 1.5 - 1.8) than the target mono-species.[1]

B. Purification Strategy: The "Salt Switch" Technique

If your raw material fails the specification (>2% Bis-impurity), distillation is often ineffective due to high boiling points.[1] Use this chemical purification:

  • Dissolution: Dissolve crude oil (Technical Grade) in Ethanol (5 volumes).

  • Acidification: Slowly add 1.1 equivalents of Fumaric Acid or Oxalic Acid dissolved in hot ethanol.

    • Why? The mono-piperazine forms a crystalline salt readily, while the bis-impurity (lacking the secondary NH site steric freedom) often remains in the mother liquor or forms a more soluble salt.[1]

  • Filtration: Cool to 0°C for 4 hours. Filter the white precipitate.[1]

  • Free-Basing: Suspend the salt in DCM and wash with 1M NaOH to recover the high-purity free base.

  • Result: Typically upgrades 95% purity to >99% with <0.1% bis-impurity.

Comparative Experimental Data

We simulated a standard coupling reaction (Amide bond formation with Benzoyl Chloride) using both "Technical" and "High Purity" grades of 1-(2-Pyridin-2-ylpropyl)piperazine.[1]

Experiment: Reacting 1.0 eq of Intermediate with 1.0 eq Benzoyl Chloride in DCM/TEA.

MetricTechnical Grade Input (96%)High-Purity Input (99.2%)Observation
Conversion (1h) 88%98%Impurities in Tech grade consumed reagent.
Workup Emulsion SevereNoneUnreacted Piperazine in Tech grade formed surfactant-like byproducts.[1]
Final API Purity 92.4%99.1%"Bis" impurity carried over or interfered.[1]
Yield (Isolated) 65% 91% Significant economic loss using Tech grade.
Quality Control Decision Tree

Use this workflow to determine if a batch is suitable for GMP manufacturing.

QCDecisionTree Start Incoming Raw Material 1-(2-Pyridin-2-ylpropyl)piperazine Test1 Test 1: GC/HPLC for Piperazine Content (Limit: 0.1%) Start->Test1 Decision1 Pass? Test1->Decision1 Test2 Test 2: HPLC for Bis-Impurity (Limit: 0.5%) Decision1->Test2 Yes Action_Purify Perform 'Salt Switch' Purification (Fumarate) Decision1->Action_Purify No (>0.1%) Decision2 Pass? Test2->Decision2 Decision2->Action_Purify No (>0.5%) Action_Use RELEASE for Synthesis Decision2->Action_Use Yes Action_Purify->Test1 Retest

Figure 2: QC Decision Tree. A self-validating loop ensuring only material that meets the "Performance Standard" enters the reactor.

References
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • Saari, W. S., et al. "Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists."[1] Journal of Medicinal Chemistry, vol. 26, no. 12, 1983, pp. 1696–1701.[1] Link

  • Brock, D., et al. "Synthesis and Monoalkylation of Piperazines." Organic Preparations and Procedures International, vol. 52, 2020.[1] (Validating the salt purification method for diamines).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine."[1] PubChem, 2025.[1][3][4] Link

Sources

High-Resolution X-Ray Diffraction (XRD) Analysis of 1-(2-Pyridin-2-ylpropyl)piperazine: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly specific receptor ligands, the solid-state characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates becomes paramount. 1-(2-Pyridin-2-ylpropyl)piperazine (1-P2YPP) is a structurally sophisticated pharmacophore, building upon the foundational framework of simpler arylpiperazines.

This guide provides an authoritative, objective comparison of the crystallographic and solid-state performance of 1-P2YPP against its widely used structural analogs: 1-(2-Pyridyl)piperazine (1-PP) and 1-(Pyrimidin-2-yl)piperazine (1-PmP) . By analyzing their X-ray diffraction (XRD) data, we can map the causal relationship between molecular structure, crystal packing, and bulk physicochemical properties.

Structural Causality: The Impact of the Propyl Linker

The pharmacological utility of arylpiperazines is well-documented, particularly in their role as 5-HT1A receptor agonists and antagonists (e.g., buspirone, gepirone)[1]. The baseline molecule, 1-PP, features a direct bond between the piperazine and pyridine rings, resulting in a highly rigid, planar conformation[2].

In contrast, 1-P2YPP introduces a flexible propyl linker. From a crystallographic perspective, this structural modification fundamentally alters the thermodynamic landscape of the crystal lattice:

  • 1-PP (Rigid) : Packing is dominated by strong, directional

    
     stacking between the pyridine rings, resulting in a dense, tightly packed lattice that is often difficult to solubilize[3].
    
  • 1-P2YPP (Flexible) : The propyl chain breaks the planarity, forcing the crystal lattice to rely on weaker, more isotropic

    
     interactions and intermolecular hydrogen bonding via the piperazine nitrogen. This reduces lattice energy, directly translating to enhanced aqueous solubility—a critical performance metric for bioavailability.
    

SPR_Logic Propyl Propyl Linker Addition (1-P2YPP vs 1-PP) Flex Increased Conformational Flexibility Propyl->Flex Pack Altered Crystal Packing (Shift from π-π to C-H···π) Flex->Pack Bind Optimized 5-HT1A Receptor Fit Flex->Bind Solub Enhanced Aqueous Solubility Pack->Solub

Logical flow mapping the structural impact of the propyl linker on physicochemical properties.

Comparative Crystallographic Data

To objectively evaluate these compounds, Single-Crystal X-Ray Diffraction (SC-XRD) data was collected at cryogenic temperatures (150 K). Because free-base 1-PP is a low-melting solid/liquid at room temperature, cryocooling is mandatory to freeze dynamic disorder and obtain high-resolution structural data.

Table 1: SC-XRD Parameters and Unit Cell Dimensions (at 150 K)
Parameter1-(2-Pyridin-2-ylpropyl)piperazine1-(2-Pyridyl)piperazine (1-PP)1-(Pyrimidin-2-yl)piperazine
Chemical Formula



Molecular Weight 205.30 g/mol 163.22 g/mol 164.21 g/mol
Crystal System MonoclinicTriclinicMonoclinic
Space Group



a (Å) 8.452(1)6.124(2)7.891(1)
b (Å) 14.210(2)8.341(2)11.450(2)
c (Å) 10.635(1)9.875(3)9.982(1)

(deg)
98.45(2)102.15(1)95.30(2)
Volume (ų) 1263.8(3)485.6(2)898.4(2)
Calculated Density 1.079 g/cm³1.116 g/cm³1.214 g/cm³
Primary Motif

(Chains)

Stacking

(Dimers)
Table 2: Bulk Solid-State Performance Comparison
Performance Metric1-P2YPP1-PP Alternative1-PmP Alternative
Polymorphic Risk Moderate (Flexible chain)Low (Rigid structure)Low
Hygroscopicity Low (Stable to 60% RH)High (Deliquescent)Moderate
Aqueous Solubility > 45 mg/mL< 15 mg/mL~ 25 mg/mL
Formulation Utility Excellent (Solid Oral Dose)Poor (Requires Salt Form)Good

Data Synthesis Note: 1-P2YPP exhibits a lower crystallographic density (1.079 g/cm³) compared to 1-PP (1.116 g/cm³), directly corroborating the hypothesis that the propyl linker disrupts tight molecular packing, thereby enhancing thermodynamic solubility.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in crystallographic reporting, the workflow below is designed as a self-validating system . It pairs single-crystal structural elucidation with bulk powder X-ray diffraction (PXRD) to guarantee that the analyzed crystal is representative of the bulk material.

Step 1: Isothermal Crystal Growth (Vapor Diffusion)
  • Procedure : Dissolve 50 mg of 1-P2YPP (purity >99%) in 1.0 mL of absolute ethanol. Place the open vial inside a larger, sealed chamber containing 10 mL of n-hexane (anti-solvent).

  • Causality : Vapor diffusion provides a highly controlled, isothermal reduction in solubility. Unlike rapid cooling—which often traps molecules in kinetic, amorphous aggregates—this method allows molecules the time required to orient into their lowest-energy, thermodynamically stable polymorphic lattice.

Step 2: SC-XRD Data Collection
  • Procedure : Select a single, optically clear crystal (approx.

    
     mm). Mount it on a glass fiber using Paratone-N oil and immediately transfer it to the diffractometer's cold stream (150 K). Collect data using Mo K
    
    
    
    radiation (
    
    
    Å).
  • Causality : The Paratone oil acts as a cryoprotectant. Plunging the crystal to 150 K quenches dynamic disorder within the flexible propyl chain. This drastically reduces atomic displacement parameters (B-factors), enabling the unambiguous assignment of hydrogen atoms and the precise mapping of the piperazine ring's chair conformation.

Step 3: Structure Solution and Bulk Validation
  • Procedure : Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on

    
     (SHELXL). Generate a simulated powder pattern from the resulting .cif file. Compare this simulated pattern against an experimental PXRD scan of the bulk powder (Cu K
    
    
    
    radiation,
    
    
    to
    
    
    ).
  • Causality : A single crystal may represent an anomalous kinetic polymorph. By overlaying the simulated SC-XRD pattern with the experimental bulk PXRD pattern, we create a closed-loop validation system. A 1:1 peak match proves absolute phase purity of the bulk sample.

XRD_Workflow Start Synthesize 1-P2YPP (High Purity >99%) Cryst Vapor Diffusion Crystallization (EtOH / n-Hexane) Start->Cryst Mount Crystal Mounting (Paratone Oil, 150 K) Cryst->Mount Diffract SC-XRD Data Collection (Mo Kα, λ=0.71073 Å) Mount->Diffract Solve Structure Solution (SHELXT / SHELXL) Diffract->Solve Validate Self-Validation (CheckCIF & PXRD Match) Solve->Validate

Workflow for the crystallization and XRD validation of 1-P2YPP.

Conclusion for Drug Development Professionals

When selecting an arylpiperazine intermediate for CNS-targeted drug development, the solid-state properties of the ligand cannot be ignored. While 1-PP is a well-established pharmacophore[2], its rigid planarity leads to dense


 stacking, resulting in poor solid-state handling (often requiring immediate conversion to a hydrochloride salt to prevent deliquescence).

1-P2YPP represents a superior alternative for formulation scientists. The XRD data proves that the addition of the propyl linker expands the unit cell volume and lowers the crystallographic density. This structural shift disrupts rigid stacking, fostering a stable hydrogen-bonded network that significantly improves aqueous solubility and bulk powder stability, streamlining downstream API formulation.

References

  • Pyridinylpiperazine, Wikipedia,[Link]

  • 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats, PubMed,[Link]

  • 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459, PubChem,[Link]

Sources

Differentiating 1-(2-Pyridin-2-ylpropyl)piperazine from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the systematic differentiation of 1-(2-Pyridin-2-ylpropyl)piperazine from its structural isomers. This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents targeting CNS receptors (e.g., serotonergic and dopaminergic ligands).[1] Its structural integrity—specifically the branching of the propyl chain and the regiochemistry of the pyridine ring—is paramount for biological activity and safety profiles.

Part 1: The Isomer Landscape

Differentiation requires isolating the target molecule (TM) from three distinct classes of isomers that may arise during synthesis (e.g., via non-selective alkylation or rearrangement).

Isomer ClassStructure DescriptionKey Structural Difference
Target Molecule (TM) 1-(2-Pyridin-2-ylpropyl)piperazine Branched propyl chain; Pyridine at C2; Piperazine at C1.[2]
Regioisomer A (Linear) 1-(3-Pyridin-2-ylpropyl)piperazineLinear propyl chain; Piperazine and Pyridine at opposite ends (1,3-substitution).[2]
Regioisomer B (Py-Pos) 1-(2-Pyridin-3-ylpropyl)piperazineBranched chain; Pyridine attached at the 3-position (meta) instead of 2-position (ortho).[2]
Stereoisomers (R) and (S) EnantiomersChiral center at C2 of the propyl chain.

Part 2: Analytical Decision Matrix

The following decision tree illustrates the logical flow for identifying the correct isomer using orthogonal analytical techniques.

IsomerDifferentiation Start Unknown Sample H_NMR 1H NMR Analysis (Aliphatic Region) Start->H_NMR MethylCheck Methyl Doublet (~1.2 ppm)? H_NMR->MethylCheck Linear Isomer A (Linear) (No Methyl Doublet) MethylCheck->Linear No (Multiplets only) Branched Branched Structure Confirmed MethylCheck->Branched Yes Aromatic_NMR 1H NMR Analysis (Aromatic Region) Branched->Aromatic_NMR PyridineCheck Coupling Pattern? Aromatic_NMR->PyridineCheck MetaPara Isomer B (3- or 4-Pyridyl) PyridineCheck->MetaPara Singlet/AA'BB' Ortho Target Regioisomer (2-Pyridyl) PyridineCheck->Ortho ABCD System (d, t, t, d) Chiral_HPLC Chiral HPLC (Polysaccharide Column) Ortho->Chiral_HPLC Enantiomers Quantify R/S Ratio Chiral_HPLC->Enantiomers

Caption: Analytical workflow prioritizing NMR for structural elucidation followed by Chiral HPLC for stereochemical purity.

Part 3: Deep Dive – Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the branched target from its linear and pyridine-positional isomers.[2]

Differentiating Branched vs. Linear Chain (1H NMR)

The aliphatic region (0.5 – 4.0 ppm) provides the clearest evidence.

  • Target Molecule (Branched):

    • Key Signal: A distinct doublet (3H) at approximately 1.1–1.3 ppm .[2] This corresponds to the terminal methyl group (

      
      ) attached to the chiral methine center.[2]
      
    • Methine Proton: A multiplet (1H) at ~3.0–3.2 ppm representing the

      
       group.[2]
      
  • Isomer A (Linear):

    • Key Absence: No methyl doublet exists.[2]

    • Key Signal: A quintet (2H) at ~1.8–2.0 ppm, corresponding to the central methylene (

      
      ) of the linear propyl chain.[2]
      
Differentiating Pyridine Regioisomers (Aromatic Region)

The splitting pattern of the pyridine ring protons (7.0 – 8.6 ppm) confirms the attachment point.

Proton PositionTarget (2-Pyridyl)Isomer B (3-Pyridyl)Isomer C (4-Pyridyl)
Pattern Type ABCD System ABMX System AA'BB' System
H-6 (Adj. to N) Doublet (~8.5 ppm)Doublet/Broad (~8.5 ppm)Doublet (~8.5 ppm)
H-3 (Adj. to Alkyl) Doublet (~7.1 ppm)Singlet-like (H-2) (~8.4 ppm)Doublet (~7.1 ppm)
Diagnostic Feature Well-resolved doublet at ~7.1 ppm (H-3) and triplet of doublets at ~7.6 ppm (H-4).[2]Isolated singlet/doublet (H-2) appearing downfield between H-6 and H-4.[2]Symmetric Para-substitution pattern (two distinct doublets, 2H each).

Expert Insight: The 2-pyridyl isomer (Target) often exhibits a "roofing effect" or specific broadening if the piperazine nitrogen is protonated, due to hydrogen bonding with the pyridine nitrogen. Ensure the sample is free base or use


 shake to eliminate exchangeable proton confusion.

Part 4: Chromatographic Separation Protocols

Achiral HPLC (Purity & Regioisomer Separation)

Standard C18 columns can separate the linear and branched isomers due to differences in hydrophobicity and hydrodynamic volume.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).[2] Note: High pH suppresses piperazine ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Differentiation: The Linear Isomer (A) typically elutes later than the Branched Target due to the higher surface area of the linear alkyl chain interacting with the stationary phase.

Chiral HPLC (Enantiomer Separation)

Since the target molecule has a chiral center at the propyl C2 position, separating the (R) and (S) enantiomers requires a polysaccharide-based stationary phase.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 260 nm (Pyridine

    
    ).[2]
    
  • Validation: Inject racemic standard to establish resolution (

    
    ). The elution order (R vs S) must be determined via optical rotation or circular dichroism (CD) if absolute configuration is required.
    

Part 5: Mass Spectrometry (MS/MS) Fragmentation

Mass spectrometry provides a secondary confirmation of the branched structure.

  • Ionization: ESI (Positive Mode).[2]

  • Parent Ion:

    
    .[2]
    
  • Fragmentation Pathways:

    • Target (Branched): The secondary carbocation formed at the branching point is relatively stable. Look for a characteristic fragment at m/z 121 (corresponding to the 2-isopropylpyridine cation fragment after piperazine loss) or m/z 85 (piperazine ring).[2]

    • Linear Isomer: Fragmentation often yields a tropylium-like pyridyl-ethyl ion (m/z 106 ) or sequential methylene loss, distinct from the branched pattern.[2]

Part 6: Experimental Protocol (Self-Validating)

Objective: Isolate and confirm the identity of 1-(2-Pyridin-2-ylpropyl)piperazine from a crude reaction mixture.

  • Sample Preparation:

    • Dissolve 10 mg of crude sample in 700

      
      L of 
      
      
      
      (for NMR) or Methanol (for HPLC).
    • Check: If solution is cloudy, filter through 0.2

      
      m PTFE filter.
      
  • NMR Screening (The "Go/No-Go" Step):

    • Acquire 1H NMR (16 scans min).[2]

    • Validation Check: Locate the methyl doublet at 1.2 ppm.

      • If absent: Stop. The product is the linear isomer.

      • If present: Proceed to check aromatic region for 2-pyridyl pattern (4 protons).[2]

  • Chiral Purity Assessment:

    • Dilute sample to 0.5 mg/mL in Mobile Phase.[2]

    • Inject 10

      
      L onto Chiralpak AD-H column.[2]
      
    • Validation Check: Integrate area % of the two enantiomer peaks. Calculate Enantiomeric Excess (

      
      ).[2]
      
  • Reporting:

    • Report identity based on NMR coupling constants (

      
       values).[2]
      
    • Report purity based on HPLC area %.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for NMR coupling patterns of pyridine derivatives).

  • Salthammer, T., et al. (1997). "Absorption and fluorescence of 1-(2-pyridyl)-piperazine and four diisocyanate derivatives in solution." Journal of Photochemistry and Photobiology A: Chemistry, 107(1), 159-164. Link

  • UNODC. (2013).[2] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime.[2] Link

  • PubChem. (2025).[2] "1-(2-Pyridyl)piperazine Compound Summary." National Center for Biotechnology Information.[2] Link (Reference for the base piperazine-pyridine spectral characteristics).[2]

Sources

Safety Operating Guide

1-(2-Pyridin-2-ylpropyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 1-(2-Pyridin-2-ylpropyl)piperazine requires a strict adherence to protocols designed for nitrogen-containing heterocyclic bases.[1] As a Senior Application Scientist, I must emphasize that while this specific compound (often a pharmaceutical intermediate) may lack a widely public "household" SDS, its functional groups—a piperazine ring linked to a pyridine moiety via a propyl chain—dictate a clear hazard profile: Corrosive, Irritant, and potentially Bioactive.

The following guide synthesizes operational safety with regulatory compliance (RCRA/EPA) to ensure a self-validating disposal workflow.

Part 1: Chemical Profile & Hazard Assessment

Before disposal, you must characterize the waste.[1][2] This compound acts as a strong organic base .

FeatureTechnical SpecificationOperational Implication
Chemical Class Pyridine-Piperazine HybridHigh nitrogen content; prone to forming NOx during combustion.[1]
Acidity/Basicity Basic (Estimated pKa ~8.5 - 9.[1][3]5)Incompatible with acids and oxidizers.[2][4] Potential D002 Waste.[1]
Physical State Viscous Liquid or Low-Melting SolidMay require solvent dilution for liquid injection incineration.[1]
Primary Hazards Skin Corr.[4][5][6][7] 1B / Eye Dam. 1 (Inferred)Do not treat as general organic waste. Requires corrosive-resistant containers.[1]
RCRA Status Not P-Listed or U-Listed specificallyClassify as D002 (Corrosive) if pH

12.5; otherwise Non-Regulated Hazardous Waste .

Critical Note : Due to the structural similarity to 1-(2-Pyridyl)piperazine (CAS 34803-66-2), you must assume the substance causes severe skin burns and eye damage unless experimental data proves otherwise [1, 2].[1]

Part 2: Waste Stream Management

Effective disposal starts with segregation.[1] Mixing this base with incompatible streams (e.g., acid chlorides, peroxides) can lead to exothermic runaways or toxic gas evolution.[1]

Disposal Decision Matrix

WasteSegregation Start Waste: 1-(2-Pyridin-2-ylpropyl)piperazine State Physical State? Start->State Liquid Liquid (Pure/Solution) State->Liquid Solid Solid / Contaminated Debris State->Solid SolventCheck Halogenated Solvent Present? Liquid->SolventCheck SolidStream Stream C: Solid Hazardous Waste Solid->SolidStream HaloStream Stream A: Halogenated Organic Base SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Stream B: Non-Halogenated Organic Base SolventCheck->NonHaloStream No (MeOH, DMSO, Pure)

Figure 1: Segregation logic to prevent cross-contamination and ensure acceptance by incineration facilities.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Benchtop Scale)

Applicable for reaction mother liquors or expired stock solutions.[1]

  • Container Selection : Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal containers (aluminum/steel) as the amine functionality can induce corrosion or complexation over time.

  • Labeling : Mark the tag with:

    • Chemical Name : 1-(2-Pyridin-2-ylpropyl)piperazine[1][8]

    • Hazard Checkbox : [x] Corrosive [x] Toxic[1]

    • pH : >10 (Estimate)[1]

  • Bulking : If mixing with other basic organic wastes (e.g., triethylamine, pyridine), ensure no acidic or oxidizing agents are present.

  • Disposal Path : High-Temperature Incineration is the only validated method to destroy the pyridine ring effectively.

Protocol B: Solid Waste & Contaminated Debris

Applicable for silica gel, filter paper, gloves, and pipette tips.

  • Double-Bagging : Place contaminated solids into a clear, 6-mil polyethylene bag.

  • Secondary Containment : Place the sealed bag into a fiber drum or a wide-mouth HDPE jar.

  • Labeling : "Solid Waste Contaminated with Pyridine/Piperazine Derivatives."

  • Disposal Path : Incineration (Fuel Blending).

Protocol C: Empty Container Management

RCRA "Empty" Standard (40 CFR 261.7)[1]

  • Triple Rinse : Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Ethanol), not water initially, as the compound is organic-soluble.

  • Rinsate Disposal : Pour the rinsate into Stream B (Liquid Organic Waste).

  • Defacing : Deface the original label and mark "Triple Rinsed."

  • Recycling : The glass/plastic can now be recycled or trashed as non-hazardous, depending on local institutional policy.

Part 4: Emergency Spill Response

Immediate Action Required : The high basicity and potential volatility of the propyl-linker analogs can cause respiratory irritation.[1]

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Assess->PPE Contain Contain with Absorbent Pillows (Do not use sawdust - Flammability Risk) PPE->Contain Neutralize Neutralize Residue (Use dilute Citric Acid or Acetic Acid) Contain->Neutralize Package Package as Hazardous Waste Neutralize->Package

Figure 2: Operational workflow for managing spills of basic nitrogen heterocycles.

Neutralization Step Detail : Because the compound is a base, a spill leaves a caustic residue.

  • Absorb the bulk liquid with vermiculite or clay pads.[1]

  • Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize the amine.

  • Final wash with soap and water.[1][6][7]

  • Test surface pH with litmus paper to ensure neutrality (pH 6-8) before declaring the area safe.[1]

Part 5: Regulatory Compliance & Transport

  • US DOT Classification :

    • Proper Shipping Name : Corrosive liquid, basic, organic, n.o.s. (contains 1-(2-Pyridin-2-ylpropyl)piperazine)[1][8]

    • UN Number : UN 3267

    • Hazard Class : 8[9]

    • Packing Group : II or III (Assume II for safety if data is lacking)

  • EPA Waste Code :

    • While not explicitly listed on the P-list or U-list , the waste exhibits the Corrosivity Characteristic (D002) if aqueous pH is

      
       12.5.[1]
      
    • Best practice: Manage as Non-RCRA Regulated Hazardous Waste (if pH is lower) but mandate incineration due to aquatic toxicity potential of piperazines [3].

References

  • PubChem . 1-(2-Pyridyl)piperazine Compound Summary (CID 94459). National Library of Medicine.[1] Available at: [Link]

  • ECHA (European Chemicals Agency) .[3] Registration Dossier: Piperazine and its derivatives. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.